4-(4-Chlorophenyl)-4-fluoropiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-fluoropiperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,14H,5-8H2 |
InChI Key |
FHCDMDPIURZZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Engineering the 4-(4-Chlorophenyl)-4-fluoropiperidine Scaffold: Synthesis, Physicochemical Profiling, and GPCR Antagonism
As a Senior Application Scientist, I approach the synthesis and application of 4-(4-Chlorophenyl)-4-fluoropiperidine not merely as a chemical target, but as a highly optimized structural module. In modern drug discovery, the 4-arylpiperidine motif is a recognized "privileged scaffold." However, the strategic installation of a fluorine atom at the C4 position fundamentally alters the physicochemical and stereoelectronic profile of the molecule, transforming it into a highly specialized building block for G-protein coupled receptor (GPCR) antagonists.
This technical whitepaper deconstructs the structural rationale, the chemoselective synthetic workflow, and the pharmacological applications of this critical intermediate.
Physicochemical Profiling & Stereoelectronic Rationale
Before deploying this scaffold in a synthetic pipeline, it is crucial to understand how its atomic composition dictates its behavior. The data below summarizes the core properties of both the free base and the bench-stable hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 740789-75-7[1] | 324002-51-9[2] |
| Molecular Formula | C11H13ClFN | C11H14Cl2FN[2] |
| Molecular Weight | 213.68 g/mol | 250.14 g/mol [2] |
| Structural Features | C4-Fluorine, C4-Chlorophenyl | Secondary amine hydrochloride |
The Causality of the C4-Fluorine: In medicinal chemistry, the addition of the C4-fluorine is a deliberate stereoelectronic maneuver. The strong electron-withdrawing inductive effect (-I effect) of the fluorine atom propagates through the piperidine ring system, significantly lowering the pKa of the basic nitrogen compared to its non-fluorinated analog. Lowering the basicity of a secondary amine often yields three distinct advantages: it improves passive membrane permeability, reduces hERG-related cardiotoxicity liabilities, and locks the piperidine ring into a specific chair conformation that optimizes the trajectory of the aryl group into the receptor binding pocket.
Validated Synthetic Methodology: The Deoxofluorination & Debenzylation Workflow
A robust protocol is not merely a sequence of actions; it is a self-validating system where each phase contains internal analytical checkpoints to guarantee the integrity of the downstream workflow. The synthesis of this compound, originally detailed by [3], requires stringent chemoselectivity.
Phase 1: Nucleophilic Deoxofluorination
-
Objective: Convert the tertiary alcohol of N-benzyl-4-(4-chlorophenyl)-4-piperidinol to a fluorine atom.
-
Protocol: Dissolve the starting material in anhydrous dichloromethane (DCM). Add potassium carbonate (K2CO3) as an acid scavenger. Cool the reactor to -78°C. Add Diethylaminosulfur trifluoride (DAST) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours[4].
-
Causality & Expertise: The tertiary alcohol is highly sterically hindered. DAST is selected because it operates via an SN1-like mechanism, forming a carbocation intermediate that is uniquely stabilized by the adjacent electron-rich chlorophenyl ring. The reaction must be initiated at -78°C to suppress the competitive elimination pathway, which would otherwise yield an undesired tetrahydropyridine alkene. K2CO3 is critical to neutralize the highly corrosive HF generated during the reaction, preventing premature benzyl cleavage.
-
System Validation: Do not proceed without 19F NMR confirmation. The intermediate must show a distinct fluorine multiplet at approximately -160 ppm. LC-MS must confirm the intermediate mass[M+H]+ = 304.
Phase 2: Chemoselective N-Debenzylation
-
Objective: Remove the N-benzyl protecting group to yield the secondary amine without degrading the molecule.
-
Protocol: Dissolve the fluorinated intermediate in anhydrous DCM. Add 1-chloroethyl chloroformate (ACE-Cl) at 0°C, then reflux for 2 hours. Evaporate the solvent completely. Redissolve the resulting carbamate in methanol (MeOH) and reflux for 1 hour to yield the final hydrochloride salt[4].
-
Causality & Expertise: Why not use standard catalytic hydrogenation (H2, Pd/C)? Because the aryl chloride is highly susceptible to hydrodehalogenation under reductive conditions[3]. ACE-Cl provides a purely electrophilic cleavage mechanism, selectively attacking the benzylic amine to form a carbamate that cleanly decomposes via methanolysis to release CO2, HCl, and the desired secondary amine without disturbing the halogen substituents.
-
System Validation: 1H NMR must show the complete disappearance of the benzylic CH2 singlet (~3.5 ppm). LC-MS confirms the target mass[M+H]+ = 214.
Synthetic workflow for this compound via DAST and ACE-Cl.
Pharmacological Application: Chemokine Receptor Antagonism
Once synthesized, this scaffold serves as a critical warhead in immunology and inflammation drug discovery. successfully utilized this exact fluorinated scaffold to engineer potent chemokine receptor antagonists[5].
Mechanism of Action: Compounds derived from this compound act as competitive antagonists at the CCR1 and CCR5 receptors[6]. The lipophilic 4-chlorophenyl group anchors deep within the hydrophobic transmembrane bundle of the GPCR, while the basic piperidine nitrogen forms a critical salt bridge with a conserved glutamic acid residue in the receptor pocket. By occupying this space, the antagonist physically blocks endogenous chemokines (such as CCL3 and CCL5) from binding. This prevents the activation of the Gαi protein subunit, thereby halting the intracellular calcium flux that triggers leukocyte chemotaxis and subsequent tissue inflammation[7].
Mechanism of CCR1/CCR5 receptor blockade by 4-fluoropiperidine derivatives.
References
-
Harriman, G. C. B., Shao, J., & Luly, J. R. (2000). Synthesis of 4-substituted 4-arylpiperidines. Tetrahedron Letters, 41(46), 8853-8856. URL:[Link]
- Millennium Pharmaceuticals, Inc. (2016). Chemokine receptor antagonists and methods of use thereof. U.S. Patent Application Publication No. US20160031908A1.
- Millennium Pharmaceuticals, Inc. (2002). Chemokine receptor antagonists and methods of use thereof. European Patent No. EP1204640A2.
Sources
- 1. 740789-75-7_4-(4-Chlorophenyl)-4-fluoropiperidineCAS号:740789-75-7_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-benzyl-4-(4-chlorophenyl)-4-fluoropiperidine: - CAS号 324002-50-8 - 摩熵化学 [molaid.com]
- 5. N-benzyl-4-(4-chlorophenyl)-4-fluoropiperidine: - CAS号 324002-50-8 - 摩熵化学 [molaid.com]
- 6. EP1204640A2 - Chemokine receptor antagonists and methods of use therefor - Google Patents [patents.google.com]
- 7. EP1204640A2 - Chemokine receptor antagonists and methods of use therefor - Google Patents [patents.google.com]
Pharmacological Profile of 4-(4-Chlorophenyl)-4-fluoropiperidine in Neuroleptic Research: Synthesizing Atypicality through Isosteric Substitution
Executive Summary
The transition from typical to atypical antipsychotics in neuroleptic research is fundamentally an exercise in tuning receptor binding kinetics and mitigating multi-receptor off-target effects. Haloperidol, a classic butyrophenone typical antipsychotic, relies on a 4-(4-chlorophenyl)piperidin-4-ol moiety to achieve potent dopamine D2 receptor antagonism. However, its slow dissociation rate leads to severe extrapyramidal symptoms (EPS).
By executing a bioisosteric replacement—substituting the 4-hydroxyl (-OH) group with a 4-fluoro (-F) group to yield 4-(4-chlorophenyl)-4-fluoropiperidine —researchers can fundamentally alter the molecule's physicochemical properties. This technical guide explores the mechanistic rationale, synthetic methodology, and pharmacological profiling of this critical building block in the development of next-generation atypical neuroleptics.
Mechanistic Rationale: The Fluorine Bioisostere in Receptor Kinetics
Haloperidol exerts its therapeutic and adverse effects via high-affinity, long-lasting antagonism of the dopamine D2 receptor[1]. The 4-hydroxyl group on the piperidine ring plays a critical role in the molecule's electronic distribution and receptor anchoring. Replacing it with a fluorine atom introduces two profound mechanistic shifts:
-
Inductive Effects and Altered
: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) on the piperidine ring. This lowers the of the basic piperidine nitrogen. At physiological pH (7.4), a significantly lower fraction of the fluorinated analog is protonated compared to haloperidol. Because protonation is strictly required to form a critical salt bridge with the highly conserved Asp114 (D3.32) residue in the D2 receptor binding pocket, this substitution reduces overall thermodynamic affinity ( ) and accelerates the dissociation rate ( )[2]. -
Loss of Hydrogen Bonding: The 4-OH group acts as a potent hydrogen bond donor. Fluorine, while sterically similar (van der Waals radius of 1.47 Å vs. 1.42 Å for oxygen), is a poor H-bond acceptor and cannot act as a donor. This disrupts secondary anchoring interactions within multi-receptor targets, notably preventing crucial ionic interactions with Glu172 and Asp126 in the Sigma-1 receptor (S1R)[3].
Pharmacological Profiling: D2 Kinetics and Multi-Receptor Targets
The pharmacological value of this compound lies in its ability to shift a drug's profile from "typical" to "atypical." According to the Kapur-Seeman hypothesis, rapid dissociation (
Quantitative Data Presentation
| Parameter | Haloperidol (4-OH) | 4-Fluoro Analog | Pharmacological Implication |
| D2 Receptor Affinity ( | ~0.89 nM | > 10 nM | Reduced absolute binding strength |
| D2 Dissociation ( | Slow | Fast | Transition to atypical profile (lower EPS) |
| Sigma-1 Affinity ( | ~2.6 nM | > 400 nM | Loss of off-target liability |
| Piperidine | ~8.3 | < 7.5 | Altered protonation state at pH 7.4 |
Visualizing the Kinetic Shift
Figure 1: Kinetic model of D2 receptor binding comparing typical and atypical dissociation rates.
Synthetic Methodology
The synthesis of this compound requires precise control over nucleophilic fluorination to prevent elimination (dehydration) side reactions that would yield a tetrahydropyridine byproduct[5].
Figure 2: Synthetic workflow for this compound via DAST fluorination.
Protocol 1: Deoxofluorination of 4-(4-chlorophenyl)piperidin-4-ol
-
Causality & Reagent Selection: While Diethylaminosulfur trifluoride (DAST) is traditionally used, Morpho-DAST is strongly preferred due to its higher thermal stability, preventing violent exothermic decomposition during the fluorination of tertiary alcohols[6].
-
Step 1 (Protection): React 4-(4-chlorophenyl)piperidin-4-ol with Di-tert-butyl dicarbonate (
) in DCM with triethylamine. Causality: The secondary amine must be protected to prevent competitive fluorination or polymerization. -
Step 2 (Fluorination): Dissolve the N-Boc protected intermediate in anhydrous DCM under an argon atmosphere. Cool to -78°C. Causality: Cryogenic temperatures kinetically favor the substitution pathway (
-like via a tight ion pair) over the E1 elimination pathway, maximizing the yield of the 4-fluoro product. -
Step 3 (Addition): Add 1.5 equivalents of Morpho-DAST dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.
-
Step 4 (Quenching & Purification): Quench cautiously with saturated aqueous
to neutralize HF byproducts. Extract with DCM, dry over , and purify via silica gel flash chromatography. -
Step 5 (Deprotection): Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Evaporate and precipitate the hydrochloride salt using ethereal HCl.
-
Validation Checkpoint:
NMR must show the disappearance of the broad -OH singlet and the appearance of a characteristic highly split multiplet for the axial/equatorial protons adjacent to the fluorine. NMR must show a single peak around -160 ppm.
Experimental Validation Systems
To confirm the "atypical" kinetic profile of the synthesized analog, researchers must utilize assays capable of resolving real-time binding dynamics rather than just equilibrium end-points.
Protocol 2: TR-FRET Kinetic Binding Assay for D2 Receptor
-
Causality & Assay Design: Traditional radioligand binding provides equilibrium affinity (
) but struggles with kinetic resolution due to washing steps that disrupt fast-dissociating ligands. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows continuous, real-time monitoring of and in a homogeneous format, preserving the true kinetic state of the 4-fluoro analog[2]. -
Step 1: Culture HEK293 cells stably expressing SNAP-tagged human
receptors. -
Step 2: Label the SNAP-tags with Terbium (Tb) cryptate (donor fluorophore) for 1 hour at 37°C.
-
Step 3: Wash cells and resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Step 4: Add a fluorescent D2 antagonist tracer (e.g., PPHT-red, acceptor fluorophore) at a concentration equal to its
. -
Step 5: Introduce the this compound analog at varying concentrations.
-
Step 6: Read fluorescence emission at 620 nm (donor) and 665 nm (acceptor) every 30 seconds for 120 minutes using a microplate reader.
-
Validation Checkpoint: The TR-FRET ratio (665/620 nm) must decay exponentially upon addition of the unlabeled competitor. Fit the data to the Motulsky-Mahan exact competitive kinetics model to extract the precise
value. A significantly faster than haloperidol validates the atypical kinetic profile.
Conclusion
The bioisosteric replacement of the 4-hydroxyl group with a fluorine atom on the haloperidol scaffold represents a masterclass in rational drug design. By intentionally lowering the piperidine
References
-
Harriman GCB, Shao J, Luly JR. "Synthesis of 4-Substituted 4-Arylpiperidines." Tetrahedron Letters, 2000.[Link]
-
Scammells et al. "Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor." Journal of Medicinal Chemistry, 2019.[Link]
-
Rossi et al. "Design, synthesis, and biological evaluation of novel benzylpiperidine and benzylpiperazine derivatives as sigma-1 receptor ligands." RSC Medicinal Chemistry, 2023.[Link]
-
Messina PA, Mange KC, Middleton WJ. "Aminosulfur trifluorides: relative thermal stability." Journal of Fluorine Chemistry, 1989.[Link]
Sources
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of 4-(4-Chlorophenyl)-4-fluoropiperidine as a Haloperidol Analog: A Medicinal Chemistry Perspective
An In-depth Technical Guide for Drug Development Professionals
Abstract
Haloperidol, a butyrophenone antipsychotic, has been a cornerstone in the management of psychosis for decades. Its potent antagonism of the dopamine D2 receptor is central to its efficacy in treating the positive symptoms of schizophrenia.[1] However, its clinical utility is often hampered by a significant burden of extrapyramidal side effects (EPS) and other adverse events.[2] This has driven a continuous search for analogs with improved therapeutic indices. This technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-4-fluoropiperidine, a close structural analog of Haloperidol's core piperidine moiety. We explore the strategic rationale for its design, rooted in the principles of bioisosteric replacement, and project its pharmacological profile. This document synthesizes established data on Haloperidol's structure-activity relationships (SAR), the role of fluorine in medicinal chemistry, and standard preclinical evaluation workflows to provide a comprehensive guide for researchers in neuropsychiatric drug discovery.
Introduction: The Rationale for Haloperidol Analogs
Haloperidol is a first-generation antipsychotic medication used for treating schizophrenia, Tourette syndrome, and acute psychosis.[3] Its mechanism of action is primarily attributed to high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway.[2][4] While effective, this potent D2 blockade is also linked to its most troubling side effects, including Parkinsonism-like symptoms, akathisia, and tardive dyskinesia.[1]
The chemical structure of Haloperidol, 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, features a critical 4-hydroxypiperidine core.[3] This tertiary alcohol is a potential site for metabolic modification. The development of analogs focuses on subtle structural changes to this core to optimize the balance between D2 receptor affinity, receptor kinetics, metabolic stability, and off-target activities, thereby potentially widening the therapeutic window.
The substitution of the 4-hydroxyl group with a fluorine atom to create this compound represents a classic medicinal chemistry strategy. Fluorine, as a bioisostere of a hydroxyl group, shares a similar size but possesses vastly different electronic properties.[5] This single-atom substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Structural and Synthetic Analysis
The core structural difference between Haloperidol and its fluoro-analog lies at the 4-position of the piperidine ring.
Caption: Structural comparison of the core piperidine moieties.
Synthetic Strategy
The synthesis of the complete fluoro-analog would logically proceed through the N-alkylation of the pre-formed this compound intermediate. The synthesis of this key intermediate is achievable from commercially available starting materials. A plausible route involves the fluorination of a tertiary alcohol precursor, 4-(4-chlorophenyl)piperidin-4-ol, which itself is a known intermediate in pharmaceutical synthesis.[6][7]
Caption: Proposed synthetic workflow for the key intermediate.
Projected Pharmacological Profile
Based on established SAR principles for butyrophenones and the known effects of fluorination, we can project the pharmacological profile of this analog.[4][5]
Pharmacodynamics: Receptor Binding and Functional Activity
The primary therapeutic target is the dopamine D2 receptor. The 4-hydroxyl group of Haloperidol is not considered a primary pharmacophoric element for D2 binding; the tertiary amine and the aromatic rings are more critical. Therefore, it is anticipated that this compound, when incorporated into the full butyrophenone structure, will retain high affinity for the D2 receptor, comparable to Haloperidol.
However, fluorine's high electronegativity can alter the basicity (pKa) of the nearby piperidine nitrogen.[8] This modulation can subtly influence binding kinetics (the rates of association and dissociation), which is an emerging concept in drug design for differentiating typical and atypical antipsychotics.[9]
Table 1: Projected Receptor Binding Profile Comparison
| Receptor Target | Haloperidol (Ki, nM) | Projected 4-Fluoro Analog (Ki, nM) | Rationale for Projection |
| Dopamine D2 | ~1-2 | ~1-5 | The F for OH swap is unlikely to disrupt core pharmacophore interactions. Potency should be largely retained.[1][10] |
| Dopamine D3 | ~5-10 | ~5-15 | Similar to D2, high affinity is expected to be maintained. |
| Dopamine D4 | ~5-15 | ~5-20 | Affinity may be slightly modulated but should remain potent.[10] |
| Serotonin 5-HT2A | ~20-50 | ~20-60 | Haloperidol has moderate affinity; this is unlikely to change significantly. |
| Sigma-1 (σ1) | ~2-5 | ~2-10 | Haloperidol and its reduced metabolites have high sigma affinity; this is likely preserved.[11] |
Pharmacokinetics: The Impact of Fluorine
The most significant impact of the hydroxyl-to-fluorine substitution is expected in the pharmacokinetic profile.
-
Metabolic Stability: The tertiary alcohol in Haloperidol can be a site for Phase II metabolism (glucuronidation) or other metabolic transformations. Replacing the hydroxyl group with a metabolically robust C-F bond is expected to block this metabolic pathway. This could lead to a longer half-life and potentially a more predictable patient-to-patient exposure profile.[12]
-
Lipophilicity and Brain Penetration: Fluorine is more lipophilic than a hydroxyl group. This increased lipophilicity can enhance the rate and extent of blood-brain barrier (BBB) penetration, potentially allowing for lower doses to achieve therapeutic concentrations in the CNS.[5]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen.[8] This can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and potential for off-target interactions, such as with the hERG potassium channel.[8]
Preclinical Evaluation: Experimental Protocols
A rigorous preclinical evaluation is necessary to validate these projections. The following section outlines core experimental protocols.
In Vitro Characterization: Receptor Binding Affinity
Determining the binding affinity (Ki) at key CNS receptors is the foundational step. A competitive radioligand binding assay is the gold standard.[13]
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Source: Use cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[13][14]
-
Radioligand: Utilize a high-affinity D2 antagonist radioligand, such as [³H]-Spiperone or [³H]-N-methylspiperone.[13]
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Procedure: a. In a 96-well plate, add 50 µL of cell membrane preparation. b. Add 50 µL of the test compound (fluoro-analog or Haloperidol) at 10-12 serial dilutions. c. Add 50 µL of [³H]-Spiperone at a final concentration near its Kd (e.g., 0.2-0.5 nM). d. For total binding, add 50 µL of assay buffer instead of the test compound. e. For non-specific binding, add 50 µL of a high concentration of a competing ligand like 10 µM (+)-butaclamol.[13]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding = (Total binding) - (Non-specific binding). b. Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
Caption: Workflow for determining receptor binding affinity.
In Vivo Evaluation: Models of Antipsychotic-like Activity
In vivo models are essential to assess the functional consequences of D2 receptor antagonism in a complex biological system.[15]
Protocol: Amphetamine-Induced Hyperlocomotion Model
This model is a primary screen for antipsychotic potential, based on the ability of a compound to block dopamine-agonist-induced hyperactivity.[15][16]
-
Animals: Use male rodents (mice or rats) housed under standard conditions.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity.
-
Procedure: a. Habituation: Place animals in the open-field arenas for 30-60 minutes to allow them to acclimate to the new environment. b. Dosing: Administer the test compound (fluoro-analog), Haloperidol (positive control), or vehicle (negative control) via an appropriate route (e.g., intraperitoneal, i.p.). c. Pre-treatment Interval: Allow a set time (e.g., 30-60 minutes) for the drug to be absorbed and distributed. d. Challenge: Administer a psychostimulant challenge, such as d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.). e. Recording: Immediately return the animals to the arena and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.[15]
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group. A statistically significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.
Conclusion and Future Directions
The strategic replacement of the 4-hydroxyl group in the Haloperidol core with fluorine presents a compelling strategy for developing a next-generation antipsychotic. This compound is a key intermediate in this endeavor. The resulting analog is projected to retain the potent D2 receptor antagonism of Haloperidol while potentially offering significant advantages in metabolic stability and brain penetration. This could translate to an improved pharmacokinetic profile, reduced dosing requirements, and a more favorable side-effect profile.
Comprehensive preclinical evaluation, following the protocols outlined herein, is the critical next step to validate this hypothesis. Should in vitro and in vivo data confirm these projections, this analog could represent a valuable lead compound in the ongoing effort to develop safer and more effective treatments for psychotic disorders.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity.
- BenchChem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
-
Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]
- Skirzewski, M., et al. (2020). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. Journal Name.
-
Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]
- Nowak, G., & Ossowska, K. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 24(15), 2788.
-
Pharmapproach. (2020, May 19). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
- Lindsley, C. W., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Chemical Neuroscience, 4(1), 115-131.
- Kim, D., et al. (2023). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. ACS Medicinal Chemistry Letters, 14(3), 273-279.
-
Pediatric Oncall. (n.d.). Haloperidol. Retrieved from [Link]
- Li, G. R., et al. (2011).
- Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
- Singh, S., & Grewal, H. (2023). Haloperidol. In StatPearls.
- Al-Hiari, Y. M., et al. (2004). Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species. Journal of Medicinal Chemistry, 47(3), 633-642.
- Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)
- Kellam, B., et al. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry, 62(20), 9237-9255.
- Li, G. R., et al. (2011).
- Kim, D., et al. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Medicinal Chemistry Letters, 14(3), 273-279.
- Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs.
-
MedlinePlus. (2025, November 15). Haloperidol. Retrieved from [Link]
-
WebMD. (2024, November 1). Haloperidol (Haldol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
- Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746.
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 28). The Chemical Profile of 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Retrieved from [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise.
- Beecham Group P.L.C. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
- Penick Corporation. (2013). Methods For Preparing Fentanyl And Fentanyl Intermediates.
- Rasayan J. Chem. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
Sources
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. scispace.com [scispace.com]
- 10. Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Fluorination of Piperidine Scaffolds: A Guide to Metabolic Stabilization
Topic: Metabolic Stability of Fluorinated Piperidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The piperidine ring is one of the most ubiquitous pharmacophores in medicinal chemistry, yet it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes. This guide details the mechanistic rationale and experimental protocols for stabilizing piperidine derivatives through strategic fluorination. By leveraging the high electronegativity and small van der Waals radius of fluorine, researchers can block metabolic "soft spots," modulate basicity (pKa), and optimize intrinsic clearance (
Part 1: The Metabolic Vulnerability of the Piperidine Ring
The Oxidative Mechanism
The piperidine ring is highly susceptible to oxidative metabolism, primarily driven by CYP450 isoforms (e.g., CYP2D6, CYP3A4). The metabolic instability arises from the electron-rich nature of the amine, which facilitates Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms.
The critical vulnerability lies at the
-
Hydrogen Abstraction: The CYP450 Compound I (Fe
=O radical cation) abstracts a hydrogen atom from the -carbon.[1] -
Radical Intermediate: This forms a carbon-centered radical stabilized by the adjacent nitrogen lone pair.[1]
-
Oxygen Rebound: The hydroxyl radical recombines to form an unstable
-carbinolamine.[1] -
Ring Opening: The carbinolamine spontaneously collapses into an iminium ion or undergoes ring opening to form an aldehyde/ketone, destroying the pharmacophore.
Visualizing the Failure Mode
The following diagram illustrates the standard oxidative degradation pathway of a piperidine ring and how fluorination interrupts this process.
Figure 1: Mechanism of CYP450-mediated oxidative instability in piperidines and the blocking effect of fluorination.[1]
Part 2: Strategic Fluorination & Physicochemical Impacts[2]
Replacing C-H bonds with C-F bonds is not merely a steric block; it is an electronic calibration of the molecule.
Electronic Deactivation (Inductive Effect)
The C-F bond is significantly stronger (
-
Mechanism: Fluorine's high electronegativity pulls electron density away from the
-carbons and the nitrogen lone pair.[1] -
Result: This raises the oxidation potential of the amine, making it less likely to undergo the initial Single Electron Transfer (SET) to the CYP heme iron.
pKa Modulation and Bioavailability
Unsubstituted piperidines are highly basic (
-
The Problem: High basicity often leads to lysosomal trapping, high volume of distribution (
), and promiscuous binding to off-targets like the hERG channel (cardiotoxicity risk).[1] -
The Solution: Fluorination lowers the pKa of the piperidine nitrogen, increasing the fraction of neutral species available for membrane permeation.
Table 1: Impact of Fluorine Position on Piperidine pKa and Lipophilicity
| Compound | Substitution | Approx.[2][3][4][5][6][7][8] pKa | Effect on Stability | |
| Piperidine | None | ~11.0 | 0 | Low (Vulnerable) |
| 3-F-Piperidine | ~9.0 | -2.0 | High (Inductive) | |
| 4-F-Piperidine | ~9.8 | -1.2 | Moderate | |
| 3,3-difluoro | ~6.5 | -4.5 | Very High | |
| 4,4-difluoro | ~8.5 | -2.5 | High |
Field Insight: The 3-position (
) has a stronger impact on pKa than the 4-position () due to proximity to the nitrogen.[1] However, 3-fluoropiperidines introduce a chiral center, which requires stereoselective synthesis and testing.
Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)
A classic example of this strategy is the development of MK-0731 .[1][9]
-
Challenge: The initial lead compound contained a piperidine ring with a high pKa, leading to poor efflux properties (P-gp substrate) and metabolic instability.[1]
-
Intervention: Introduction of a fluorine atom at the 3-position (axial orientation).[1]
-
Outcome: The pKa dropped from ~11 to ~7.5. This reduced P-gp efflux, improved oral bioavailability, and blocked metabolic clearance, advancing the compound to clinical trials.[1]
Part 3: Experimental Protocol for Stability Assessment
To validate the stability of fluorinated derivatives, a Microsomal Stability Assay is the industry standard. This protocol uses Human Liver Microsomes (HLM) to determine Intrinsic Clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]
-
Cofactors: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).[1]
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM Metabolic Stability Assay.
Detailed Procedure
-
Master Mix: Prepare a solution containing phosphate buffer and microsomes (final conc. 0.5 mg/mL).
-
Pre-Incubation: Spike the test compound (final conc. 1 µM) into the Master Mix. Incubate at 37°C for 5 minutes. Note: Low substrate concentration (1 µM) is crucial to ensure first-order kinetics.[1]
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Time Points: At specific intervals (0, 5, 15, 30, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into a plate containing 150 µL ice-cold acetonitrile with internal standard.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. Inject the supernatant into LC-MS/MS.[8]
Data Analysis: Calculating
Plot the natural log (ln) of the "Percent Parent Remaining" vs. time. The slope of this line is
Half-life (
Intrinsic Clearance (
-
Interpretation:
- : High Stability (Good for QD dosing).
- : Low Stability (Likely high first-pass extraction).
References
-
Gillis, E. P., et al. (2015).[10] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-(4-fluorophenyl)-N-(4-pyridinylmethyl)-2,5-dihydro-2-methyl-5-oxo-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer.[1] Journal of Medicinal Chemistry, 51(14), 4239–4252. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Sources
- 1. Lasmiditan | C19H18F3N3O2 | CID 11610526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GSRS [precision.fda.gov]
- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 8. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 4-fluorinated phenylpiperidines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluorinated Phenylpiperidines
Executive Summary
The 4-fluorinated phenylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry. Originally popularized by its role as the core structural motif in the selective serotonin reuptake inhibitor (SSRI) paroxetine, this moiety has since been recognized for its versatile binding capabilities across a diverse array of biological targets. This whitepaper provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-fluorinated phenylpiperidines, exploring the chemical causality behind fluorine substitution, its pharmacodynamic impact on the serotonin transporter (SERT), and its emerging applications in oncology and virology.
The Chemical & Electronic Foundations of Fluorine Substitution
The strategic installation of a fluorine atom at the para-position of the phenyl ring in phenylpiperidines is not an arbitrary choice; it is driven by precise physicochemical and pharmacokinetic rationales.
Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation, which leads to rapid clearance and potential toxicity. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), effectively blocking this metabolic liability and enhancing the compound's in vivo half-life.
Electronic Modulation and pKa:
Fluorine is the most electronegative element. It exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). In the context of a 4-phenylpiperidine, the fluorine atom subtly modulates the electron density of the aromatic
Halogen Bonding: The highly polarized nature of the C-F bond allows the fluorine atom to act as a weak hydrogen bond acceptor or participate in multipolar halogen bonding within the hydrophobic pockets of target proteins, anchoring the pharmacophore in a specific conformational pose.
SAR in Serotonin Transporter (SERT) Inhibition: The Paroxetine Paradigm
The most extensively studied application of the 4-fluorophenylpiperidine scaffold is its binding to the human serotonin transporter (hSERT). Paroxetine, a (-)-trans-4-(4-fluorophenyl)-3-(phenoxymethyl)piperidine, exhibits extraordinarily high binding affinity (Kd
Stereochemical Imperatives
SAR studies demonstrate that the spatial orientation of the substituents on the piperidine ring is critical. The (-)-trans configuration is vastly superior to the (+)-trans or cis configurations. Stereochemical inversion results in a dramatic loss of both [3H]paroxetine displacement capability and 5-HT uptake inhibition, indicating a highly restrictive steric requirement within the S1 central primary binding site of SERT[1].
Halogen Substitution Dynamics
Recent mechanistic studies have probed the central primary binding site of SERT by modifying the 4-fluoro substituent. Surprisingly, replacing the 4-F atom with a chemically similar but more electron-rich and polarizable bromine (Br) atom yields an analogue with even higher affinity[2]. This suggests that enhanced polarizability and stronger halogen bonding can exploit binding pose ambiguities within the hSERT cavity, providing a critical mechanistic clue for next-generation SSRI design[2].
Figure 1: Pharmacodynamic pathway of SERT inhibition leading to neurogenesis.
Expanding the Target Space: Beyond SSRIs
The structural rigidity and favorable physicochemical profile of 4-fluorinated phenylpiperidines have led to their adoption in entirely different therapeutic areas.
Viral GPCRs and Autophagy: Derivatives containing the 4-phenylpiperidine moiety have been identified as inverse agonists of the human cytomegalovirus (HCMV) G-protein coupled receptor US28. SAR studies confirm that the 4-phenylpiperidine core is absolutely essential for affinity and constitutive activity inhibition. Furthermore, fluorination or trifluoromethylation on the diphenyl systems of these compounds significantly enhances their ability to induce cell autophagy, presenting a novel antiviral and cellular clearance mechanism[3].
Glutaminyl-Peptide Cyclotransferase (QPCT) Inhibition: Novel phenylpiperidine derivatives are currently being developed as potent inhibitors of QPCT and glutaminyl-peptide cyclotransferase-like protein (QPCTL). These enzymes are implicated in the pathophysiology of severe lung diseases and oncology. The inclusion of fluorine (particularly mono-fluorination) on the phenylpiperidine scaffold has been shown to optimize membrane permeability and minimize in vitro efflux, making these compounds highly viable for human therapeutic use[4].
Quantitative SAR Data Summary
The following table synthesizes the impact of various para-phenyl substitutions on the piperidine scaffold regarding SERT affinity and functional 5-HT uptake.
| Compound / Substitution | SERT Affinity (Kd or Ki, nM) | 5-HT Uptake Inhibition (IC50, nM) | SAR Rationale |
| Paroxetine (4-F) | ~0.026 | 0.3 | Optimal electronegativity and metabolic shielding for the S1 pocket[1]. |
| 4-Br Analogue | ~0.015 | < 0.3 | Enhanced polarizability and superior halogen bonding within the binding cavity[2]. |
| 4-CH3 Analogue | ~0.500 | ~2.0 | Steric bulk is tolerated, but lacks the necessary electronic/multipolar interactions[1]. |
| 4-H (Desfluoro) | > 1.000 | > 5.0 | Complete loss of the crucial halogen-pocket interaction and increased metabolic liability[1]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality and experimental success.
Protocol A: Regiocontrolled Microwave-Assisted N-Arylation
This protocol describes the coupling of the 4-(4-fluorophenyl)piperidine secondary amine to a halogenated heterocycle (e.g., dihalogenated imidazo[1,2-a]pyridine). Microwave irradiation is chosen to overcome the steric hindrance of the secondary amine and accelerate the reaction, preventing the thermal degradation common in prolonged conventional heating[5].
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of the dihalogenated heterocycle in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 2.0 equivalents of 4-(4-fluorophenyl)piperidine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the nucleophilic aromatic substitution, driving the reaction forward without competing with the piperidine nucleophile[5].
-
Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for exactly 1 hour[5].
-
Validation Checkpoint 1 (TLC/LC-MS): Sample the crude mixture. The complete disappearance of the starting heterocycle mass confirms full conversion.
-
Workup: Cool to room temperature, quench with 10% aqueous
, and extract with Ethyl Acetate (3 50 mL). Dry over anhydrous and concentrate under reduced pressure[5]. -
Purification: Purify via flash column chromatography to isolate the regiocontrolled product.
Figure 2: Stepwise synthetic workflow for 4-(4-fluorophenyl)piperidine derivatives.
Protocol B: Radioligand Binding Assay for SERT Affinity ([3H]Paroxetine Displacement)
This assay determines the binding affinity (Ki) of synthesized 4-fluorophenylpiperidine analogs. It is a competitive displacement assay utilizing rat cerebral cortical membranes or human SERT-transfected CHO cells[1].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cortical tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge and resuspend to a final protein concentration of 0.5 mg/mL.
-
Incubation Setup: In a 96-well plate, combine 50
L of the test compound (varying concentrations from to M), 50 L of [3H]paroxetine (final concentration 0.1 nM), and 100 L of the membrane suspension. -
Internal Control (Self-Validation): Dedicate at least 3 wells to contain 10
M of unlabeled paroxetine instead of the test compound. Causality: This massive excess of unlabeled ligand saturates all specific SERT binding sites. Any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB, validating that the assay is strictly measuring SERT interaction[1]. -
Equilibration: Incubate the plates at 22 °C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce ligand adherence to the filter). Wash rapidly with 3
3 mL of ice-cold buffer. -
Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate
via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
References
-
Slack, R. D., Abramyan, A. M., Tang, H., et al. (2019). "A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter." ACS Chemical Neuroscience. Available at:[Link]
-
Ross, S. B., Norinder, U., Marcusson, J. O., & Högberg, T. (1992). "The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants." European Journal of Pharmacology. Available at:[Link]
-
ResearchGate Contributors. (2025). "Diphenylbutylpiperidine-based cell autophagy inducers: Design, synthesis and SAR studies." ResearchGate. Available at: [Link]
- Google Patents. (2024). "WO2024188734A1 - Phenylpiperidine derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein." Google Patents.
-
MDPI Contributors. (2012). "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach." MDPI. Available at:[Link]
Sources
- 1. The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. WO2024188734A1 - Phenylpiperidine derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Whitepaper: Pharmacophore Dynamics and Receptor Affinity of 4-(4-Chlorophenyl)-4-fluoropiperidine at Dopamine Receptors
Executive Summary
The 4-(4-chlorophenyl)piperidine moiety is a privileged scaffold in neuropharmacology, forming the core of classic butyrophenone antipsychotics (e.g., haloperidol) and highly selective dopamine D2 receptor antagonists (e.g., L741,626)[1][2]. In drug development, optimizing this scaffold often involves isosteric replacement to enhance metabolic stability or brain penetrance. However, substituting the critical 4-hydroxyl (-OH) group with a 4-fluoro (-F) group—yielding 4-(4-Chlorophenyl)-4-fluoropiperidine —triggers a profound disruption in target engagement.
As an Application Scientist overseeing dopaminergic assay development, I present this technical guide to dissect the mechanistic causality behind this affinity loss, provide quantitative binding data, and outline self-validating experimental protocols for evaluating fluorinated piperidine analogs.
Mechanistic Causality: The Fluorine Paradox in the D2 Binding Pocket
To understand why the 4-fluoro substitution drastically alters binding, we must analyze the micro-environment of the dopamine D2 receptor's orthosteric site.
When a parent compound like haloperidol or L741,626 binds to the D2 receptor, the interaction is driven by a precise three-point pharmacophore model:
-
The Salt Bridge: The basic nitrogen of the piperidine ring becomes protonated at physiological pH and forms a highly conserved salt bridge with Asp114 in Transmembrane Helix 3 (TM3).
-
Hydrophobic Packing: The 4-(4-chlorophenyl) ring extends deep into a hydrophobic cavity formed by aromatic residues in TM6.
-
The Hydrogen Bond Network: The 4-hydroxyl (-OH) group acts as a critical hydrogen bond donor and acceptor, interacting directly with a polar microdomain—likely the conserved serine residues in TM5 (Ser193, Ser194) or His393 in TM6[2].
The Consequence of Fluorine Substitution: In medicinal chemistry, fluorine is often deployed as a bioisostere for a hydroxyl group due to similar steric bulk. However, covalently bound organic fluorine is an exceptionally poor hydrogen bond acceptor and is fundamentally incapable of acting as a hydrogen bond donor. When this compound enters the D2 binding pocket, the vital TM5/TM6 hydrogen bond network collapses. This structural incompatibility results in a massive enthalpic penalty, leading to an up to 88-fold drop in binding affinity at the D2 receptor[1][3].
Structural logic of 4-Fluoro isosteric replacement and its impact on D2 receptor binding affinity.
Quantitative Data: Binding Affinity and Selectivity
The loss of the 4-OH group does not merely reduce affinity; it completely obliterates receptor subtype selectivity. The parent compound L741,626 is highly selective for D2 over D3 and D4 receptors. The introduction of the 4-fluoro moiety flattens this selectivity profile, rendering the compound a weak, non-selective ligand[1][3].
Table 1: Comparative Binding Affinities (Ki) of Piperidine Derivatives
| Compound Scaffold | Substitution at C4 | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D4 Affinity (Ki, nM) | Selectivity Profile |
| Haloperidol | 4-OH | 0.89 | ~2.5 | ~2.5 | Potent, Non-selective |
| L741,626 | 4-OH | 4.46 | 90.4 | >1000 | Highly D2 Selective |
| L741,626 Analog (21) | 4-Fluoro | ~392.5 | >300 | >1000 | Weak, Non-selective |
Note: Data synthesized from foundational structure-activity relationship (SAR) studies evaluating isosteric replacements on the L741,626 and haloperidol scaffolds[1][2][3]. The ~88-fold drop in D2 affinity for the fluoro analog underscores the necessity of the hydrogen bond donor.
Experimental Workflows: Self-Validating Assay Design
When evaluating highly lipophilic fluorinated compounds like this compound, researchers face a high risk of false positives/negatives due to non-specific membrane partitioning or plasticware adsorption. To ensure absolute trustworthiness, the following protocols integrate strict self-validating checkpoints.
Protocol A: Radioligand Displacement Assay (D2 Receptor)
This protocol utilizes competitive displacement of [³H]spiperone to determine the equilibrium dissociation constant (Ki) of the fluorinated analog[4].
Step 1: Membrane Preparation
-
Culture CHO-K1 cells stably expressing the human Dopamine D2 (long) receptor to 80% confluence.
-
Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.
-
Homogenize using a Dounce homogenizer and centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA). Crucial Checkpoint: The inclusion of 0.1% BSA prevents the highly lipophilic fluoro-analog from adhering to the assay plates.
Step 2: Assay Incubation
-
In a 96-well deep-well plate, combine:
-
50 µL of [³H]spiperone (final concentration 0.5 nM).
-
50 µL of this compound test compound (serial dilutions from 0.1 nM to 10 µM).
-
100 µL of membrane suspension (approx. 15 µg protein/well).
-
-
Self-Validation Control: Dedicate wells to define Non-Specific Binding (NSB) by adding 10 µM (+)-butaclamol or haloperidol.
-
Incubate the plate at 25°C for 120 minutes to ensure true thermodynamic equilibrium.
Step 3: Filtration and Detection
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand binding).
-
Wash filters three times with 1 mL of ice-cold wash buffer.
-
Extract radioactivity using liquid scintillation cocktail and quantify using a MicroBeta counter.
Step 4: Data Analysis (The Integrity Check)
-
Analyze displacement curves using non-linear regression (GraphPad Prism).
-
Calculate the IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
-
Quality Control: Evaluate the Hill slope (nH). A slope significantly deviating from 1.0 indicates complex binding behavior (e.g., insolubility or allosteric interference), immediately flagging the assay for review.
Step-by-step radioligand displacement assay workflow for evaluating dopaminergic binding affinity.
Protocol B: Functional β-Arrestin Recruitment Assay
Because binding affinity (Ki) does not confirm functional antagonism, a secondary cell-based assay is required[4].
-
Seed PathHunter CHO-K1 D2 β-arrestin cells at 10,000 cells/well in a 384-well plate. Incubate overnight.
-
Pre-incubate cells with the 4-fluoro analog for 30 minutes at 37°C.
-
Challenge the cells with an EC₈₀ concentration of dopamine to stimulate the receptor.
-
After 90 minutes, add the chemiluminescent detection reagent. Read luminescence to calculate the functional IC₅₀. The weak binding of the 4-fluoro analog will correlate with a right-shifted, low-potency functional antagonism curve.
Conclusion
The this compound moiety serves as a powerful negative control in dopaminergic drug design. While fluorine substitution is a staple of modern medicinal chemistry, its application at the 4-position of the piperidine ring definitively proves the absolute necessity of a hydrogen bond donor (like a hydroxyl group) for stabilizing the D2 receptor's inactive state. Understanding this dynamic prevents costly late-stage failures in the development of novel antipsychotics and selective D2 neuroprobes.
References
- Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. NIH.
- Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR (Altern
- Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of
- Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NIH.
Sources
- 1. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Data and Safety Profile of 4-(4-Chlorophenyl)-4-fluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the toxicological data and safety profile of 4-(4-Chlorophenyl)-4-fluoropiperidine. Due to the limited availability of direct toxicological studies on this specific chemical entity, this guide employs a structured, evidence-based approach to infer its potential safety profile. This is achieved through a detailed examination of its closest structural analogs: 4-(4-fluorophenyl)piperidine and 4-(4-chlorophenyl)piperidine, and the well-characterized drug, Paroxetine, which contains the 4-(4-fluorophenyl)piperidine moiety. The guide further delves into the predictive toxicological landscape using in silico methodologies. The primary objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential hazards, metabolic pathways, and key areas for future toxicological investigation for this compound, thereby enabling informed decisions in research and development.
Introduction and Physicochemical Properties
This compound is a synthetic compound belonging to the phenylpiperidine class of chemicals. This class is of significant interest in medicinal chemistry due to the presence of the piperidine ring, a common scaffold in many pharmacologically active molecules. The substitution pattern on the phenyl and piperidine rings can dramatically influence the compound's biological activity and toxicological profile.
Table 1: Physicochemical Properties of this compound and its Analogs
| Property | This compound | 4-(4-fluorophenyl)piperidine | 4-(4-chlorophenyl)piperidine |
| Molecular Formula | C₁₁H₁₃ClFN | C₁₁H₁₄FN | C₁₁H₁₄ClN |
| Molecular Weight | 213.68 g/mol | 179.23 g/mol [1] | 195.69 g/mol [2] |
| CAS Number | Not available | 37656-48-7[1] | 26905-02-2[2] |
| Predicted XlogP | ~3.0 | 2.1[1] | 2.7[2] |
| Appearance | Predicted to be a solid at room temperature. | Data not available | Solid |
Note: Properties for this compound are predicted based on its structure as no experimental data is publicly available.
Toxicological Profile: An Analog-Based Assessment
Direct experimental toxicological data for this compound is not currently available in the public domain. Therefore, this section provides a detailed assessment based on the known toxicological profiles of its closest structural analogs.
Acute Toxicity
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, both 4-(4-fluorophenyl)piperidine and 4-(4-chlorophenyl)piperidine are classified as harmful if swallowed.[1][2][3] Furthermore, 4-(4-fluorophenyl)piperidine is also classified as harmful in contact with skin and harmful if inhaled.[1]
Table 2: GHS Hazard Classifications for Structural Analogs
| Hazard Statement | 4-(4-fluorophenyl)piperidine | 4-(4-chlorophenyl)piperidine |
| Acute Oral Toxicity | Harmful if swallowed[1][3] | Harmful if swallowed (inferred from some supplier information) |
| Acute Dermal Toxicity | Harmful in contact with skin[1] | Not classified |
| Acute Inhalation Toxicity | Harmful if inhaled[1] | Not classified |
| Skin Corrosion/Irritation | Causes skin irritation[1][3] | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage[1][3] | Causes serious eye irritation[2] |
| Respiratory Irritation | May cause respiratory irritation[4] | Not classified |
Based on this data, it is reasonable to infer that this compound may also exhibit similar acute toxicity, including being harmful upon ingestion, skin contact, or inhalation, and causing irritation to the skin, eyes, and respiratory system.
Genotoxicity and Carcinogenicity
There is no publicly available data on the genotoxicity or carcinogenicity of this compound or its immediate, non-hydroxylated analogs. Standard in vitro and in vivo assays would be required to assess these critical endpoints.
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of the immediate analogs is scarce. However, valuable insights can be drawn from the extensive data available for Paroxetine, an antidepressant drug that features the 4-(4-fluorophenyl)piperidine core structure. Studies on paroxetine have indicated potential risks during pregnancy.[5] It is important to note that the overall toxicological profile of paroxetine is influenced by its other structural features and its specific pharmacological activity as a selective serotonin reuptake inhibitor (SSRI).[6][7]
Metabolism and Pharmacokinetics: Insights from Paroxetine
The metabolism of this compound is likely to follow pathways similar to those of other phenylpiperidine derivatives, particularly Paroxetine.
Primary Metabolic Pathways
The metabolism of Paroxetine is primarily mediated by the cytochrome P450 enzyme CYP2D6 in the liver.[5][8] The main metabolic transformations include oxidation and methylation, followed by conjugation with glucuronic acid or sulfate to form more polar, readily excretable metabolites.
Given the structural similarities, it is highly probable that this compound is also a substrate for CYP2D6. This has significant implications for potential drug-drug interactions.
Figure 1: Predicted metabolic pathway of this compound.
Potential for Drug-Drug Interactions
The reliance on CYP2D6 for metabolism suggests a high potential for drug-drug interactions. Co-administration with potent inhibitors or inducers of CYP2D6 could significantly alter the plasma concentrations of this compound, potentially leading to increased toxicity or reduced efficacy. Paroxetine itself is a known inhibitor of CYP2D6, which can lead to clinically significant interactions with other drugs metabolized by this enzyme, such as tricyclic antidepressants.[5][7][8]
In Silico Toxicological Prediction
In the absence of experimental data, in silico (computational) toxicology methods can provide valuable preliminary assessments of a compound's potential toxicity.[9][10] These methods utilize quantitative structure-activity relationship (QSAR) models and expert systems to predict various toxicological endpoints based on the chemical structure.[11]
Predictive Models and Endpoints
Various software platforms can predict a range of toxicological endpoints, including:
-
Ames Mutagenicity: To assess the potential for genetic mutations.
-
Carcinogenicity: To predict the likelihood of causing cancer.
-
Developmental and Reproductive Toxicity (DART): To estimate the risk of adverse effects on reproduction and development.
-
Organ-Specific Toxicity: Such as hepatotoxicity and cardiotoxicity.
It is crucial to interpret the results of in silico predictions with caution, as they are predictive and not a substitute for experimental testing. However, they are invaluable for prioritizing compounds for further development and for designing targeted toxicological testing strategies.
Figure 2: A generalized workflow for in silico toxicological prediction.
Experimental Protocols for Toxicological Assessment
To definitively characterize the toxicological profile of this compound, a battery of standard, validated experimental assays is required.
In Vitro Assays
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Prepare a range of concentrations of the test compound.
-
Incubate the compound with several strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 mix).
-
Plate the bacteria on a minimal agar medium.
-
Count the number of revertant colonies after a suitable incubation period.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
-
In Vitro Micronucleus Test:
-
Culture human or other mammalian cells (e.g., CHO, V79, TK6).
-
Expose the cells to various concentrations of the test compound with and without metabolic activation.
-
After treatment, add cytochalasin B to block cytokinesis.
-
Harvest and stain the cells to visualize the nuclei.
-
Score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests clastogenic or aneugenic activity.
-
In Vivo Assays (Rodent Models)
-
Acute Oral Toxicity (OECD TG 423):
-
Administer the compound sequentially to a small number of animals at one of three fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
The results are used to classify the substance into a GHS hazard category.
-
-
Repeat-Dose Toxicity Study (OECD TG 407):
-
Administer the test compound daily to groups of rodents at three or more dose levels for 28 days.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.
-
At the end of the study, conduct hematology, clinical biochemistry, and a full histopathological examination of organs and tissues.
-
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized through direct experimental studies. However, by leveraging data from its close structural analogs and the well-studied drug Paroxetine, we can infer a preliminary safety profile. The compound is predicted to be harmful if ingested and to be an irritant to the skin and eyes. Its metabolism is likely mediated by CYP2D6, indicating a potential for drug-drug interactions.
To establish a definitive safety profile, a comprehensive toxicological evaluation is imperative. This should include a battery of in vitro and in vivo studies to assess acute toxicity, genotoxicity, repeat-dose toxicity, and reproductive and developmental toxicity. In silico predictions can serve as a valuable guide for designing these experimental studies. For any organization considering the development of this compound or its derivatives, a thorough, experimentally-driven toxicological assessment is a critical and non-negotiable step to ensure safety and regulatory compliance.
References
- Spiller, H. A., & Sawyer, T. S. (1996). Distribution of Paroxetine in Three Postmortem Cases. Journal of Analytical Toxicology, 20(6), 527–530.
-
Toxno. (2018, April 28). Paroxetine. Retrieved from [Link]
-
Wikipedia. (n.d.). Paroxetine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66.
-
National Center for Biotechnology Information. (2023, July 17). Paroxetine - StatPearls. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). PAXIL (PAROXETINE HYDROCHLORIDE) label. Retrieved from [Link]
- Raunio, H. (2021). In silico toxicology methods in drug safety assessment. Arhiv za farmaciju, 71(4), 257-271.
- European Monitoring Centre for Drugs and Drug Addiction. (2017, November 7). N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenyl-tetrahydrofuran-2-carboxamide (tetrahydrofuranylfentanyl) (THF-F).
- Skorniakova, A. B., & Lazarian, D. S. (2009). [Chemical toxicological analysis of haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypipiridine in urine by high-performance liquid chromatography]. Sudebno-meditsinskaia ekspertiza, 52(1), 45–48.
- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 53(1), 64-66.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley interdisciplinary reviews. Computational molecular science, 6(2), 147-172.
- Schifano, F., & Chiappini, S. (2018). Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids. Frontiers in Pharmacology, 9, 654.
-
PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]
- Wang, S., & Zheng, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
- Pettersson, F., Waters, N., & Waters, S. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European journal of medicinal chemistry, 62, 166–175.
- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)
-
Sultan Qaboos University House of Expertise. (2005, January 15). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[(4-chlorophenyl)methyl]-4-fluoropiperidine hydrochloride (C12H15ClFN). Retrieved from [Link]
- Giorgetti, A., & Schifano, F. (2018). Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids. Frontiers in pharmacology, 9, 654.
- Tieghi, R., Rath, M., Moreira-Filho, J., Wellnitz, J., Martin, H. J., Gates, K., Hogberg-Durdock, H., Kleinstreuer, N., Tropsha, A., & Muratov, E. (2024). PregPred: an In-Silico Alternative to Animal Testing for Predicting Developmental Toxicity Potential. ChemRxiv.
- Chen, Y., Xu, X., Liu, X., Yu, M., Liu, B. F., & Zhang, G. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PloS one, 7(4), e35793.
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
Sources
- 1. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. toxno.com.au [toxno.com.au]
- 7. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aseestant.ceon.rs [aseestant.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4-(4-Chlorophenyl)-4-fluoropiperidine synthesis pathways
Executive Summary
Target Compound: 4-(4-Chlorophenyl)-4-fluoropiperidine CAS (HCl Salt): 324002-51-9 Role: Key intermediate and fluorinated bioisostere of the primary Haloperidol metabolite (4-(4-chlorophenyl)-4-hydroxypiperidine).[1]
This guide details the synthesis of this compound, a tertiary fluoride scaffold critical in medicinal chemistry for modulating pKa and metabolic stability (blocking CYP450 oxidation at the 4-position).[1] The synthesis is non-trivial due to the propensity of tertiary benzylic alcohols to undergo elimination rather than substitution during fluorination.
The protocol defined below prioritizes the N-Benzyl Protection / DAST Fluorination / ACE-Cl Deprotection pathway. This route is selected for its robustness against the elimination side-reaction and the stability of the N-benzyl group during the harsh fluorination conditions.
Part 1: Strategic Retrosynthesis
The synthesis is best approached by disconnecting the C-F bond and the N-protecting group. The tertiary fluoride is installed via deoxyfluorination of the corresponding alcohol. The alcohol is assembled via a Grignard reaction.
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available precursors.
Part 2: Detailed Synthetic Protocol
Phase 1: Assembly of the Piperidine Scaffold
Objective: Synthesis of N-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.[1] Mechanism: Nucleophilic addition of a Grignard reagent to a ketone.[1][2]
Reagents:
-
N-Benzyl-4-piperidone (1.0 eq)[1]
-
4-Chlorophenylmagnesium bromide (1.0 M in THF, 1.2 eq)[1]
-
Anhydrous THF (Solvent)[2]
-
Ammonium Chloride (Quench)[2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and N-Benzyl-4-piperidone.[1] Cool to 0°C.[1][2][3]
-
Addition: Add the Grignard reagent dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ketone.
-
Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Recrystallize from Ethanol/Hexane to yield the alcohol as a white solid.
Critical Insight: The use of N-Benzyl protection is superior to N-Boc here because the subsequent fluorination step involves Lewis acidic conditions that can prematurely cleave or degrade Boc groups.[1]
Phase 2: Deoxyfluorination (The Critical Step)
Objective: Conversion of the tertiary alcohol to the tertiary fluoride. Challenge: Preventing the elimination reaction that forms the tetrahydropyridine alkene (a "styrene-like" impurity).
Reagents:
-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.2 eq)
-
Dichloromethane (DCM), anhydrous[1]
-
Substrate from Phase 1[1]
Protocol:
-
Safety Prep: DAST can be explosive upon heating; Deoxo-Fluor is thermally more stable but still requires care.[1] Perform in a fume hood.
-
Dissolution: Dissolve N-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine in anhydrous DCM under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Fluorination: Add DAST dropwise via syringe.[1] Do not allow the temperature to rise.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (not RT) over 2 hours.
-
Quench: Pour the reaction mixture into a stirred mixture of solid NaHCO₃ and crushed ice. Caution: Vigorous gas evolution.[1]
-
Workup: Extract with DCM. Wash with water and brine.[1] Dry over MgSO₄.[1]
-
Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexane). The alkene impurity is less polar and will elute first.
Reaction Mechanism & Pathway Competition:
Figure 2: Competition between fluorination and elimination. Low temperature favors the substitution pathway.
Phase 3: Deprotection via ACE-Cl
Objective: Removal of the N-Benzyl group without reducing the Ar-Cl bond.[1] Constraint: Catalytic hydrogenation (Pd/C, H₂) cannot be used reliably because it will likely dechlorinate the aromatic ring (hydrodehalogenation).
Reagents:
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)
-
1,2-Dichloroethane (DCE) (Solvent)
Protocol:
-
Acylation: Dissolve the fluorinated intermediate in DCE. Add ACE-Cl at 0°C.[1]
-
Reflux 1: Heat to reflux for 3 hours. This forms the carbamate intermediate.
-
Concentration: Evaporate the solvent to dryness.
-
Methanolysis: Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate to the amine hydrochloride and acetaldehyde/CO₂.
-
Isolation: Concentrate the methanol. Triturate the residue with diethyl ether to precipitate the product.
-
Final Product: this compound Hydrochloride.
Part 3: Quantitative Data & Specifications
| Parameter | Specification / Value |
| Target CAS | 324002-51-9 (HCl salt) |
| Molecular Formula | C₁₁H₁₄ClFNO (Precursor) → C₁₁H₁₃ClF₂N (Target) |
| Molecular Weight | 250.14 g/mol (HCl salt) |
| Yield (Phase 1) | 75 - 85% |
| Yield (Phase 2) | 50 - 65% (Loss due to elimination) |
| Yield (Phase 3) | > 90% |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO |
Part 4: Troubleshooting & Optimization
Controlling the Elimination Impurity
The formation of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine is the primary failure mode.[1]
-
Temperature Control: Never add DAST at temperatures above -50°C.
-
Solvent Choice: DCM is standard.[1] More polar solvents can stabilize the carbocation intermediate, potentially increasing elimination.
-
Alternative Reagents: XtalFluor-E or Fluolead are modern alternatives to DAST that release less HF and often show improved selectivity for substitution over elimination.[1]
Handling ACE-Cl
ACE-Cl is a potent lachrymator and toxic.[1]
-
Validation: Ensure complete removal of DCE before adding methanol. Residual DCE is toxic and difficult to remove from the final salt.
-
Alternative: If ACE-Cl is unavailable, the Von Braun reaction (Cyanogen bromide) can be used, though it is more atom-inefficient and hazardous.[1]
References
-
Synthesis of 4-substituted 4-arylpiperidines.
-
Fluorination of N-protected-4-hydroxypiperidines.
-
Use of 1-Chloroethyl chloroformate (ACE-Cl)
-
PubChem Entry: this compound hydrochloride. [1]
- Source: N
- Relevance: Verification of chemical structure and CAS (324002-51-9).
-
Link:[Link]
Sources
- 1. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. N-benzyl-4-(4-chlorophenyl)-4-fluoropiperidine: - CAS号 324002-50-8 - 摩熵化学 [molaid.com]
Methodological & Application
Synthesis of 4-(4-Chlorophenyl)-4-fluoropiperidine from 4-(4-chlorophenyl)-4-hydroxypiperidine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective, and self-validating protocol for the conversion of 4-(4-chlorophenyl)-4-hydroxypiperidine to its 4-fluoro analog.
Executive Summary & Mechanistic Rationale
The strategic replacement of a tertiary hydroxyl group with a fluorine atom is a premier bioisosteric transformation in medicinal chemistry. This modification often enhances metabolic stability, increases lipophilicity, and modulates target binding affinity without significantly altering the molecule's steric bulk.
The synthesis of 4-(4-chlorophenyl)-4-fluoropiperidine from its corresponding tertiary alcohol requires a carefully choreographed three-step sequence. Direct fluorination of the unprotected piperidine is unviable; secondary amines react violently with fluorinating agents like Diethylaminosulfur trifluoride (DAST) to form stable sulfinamides or undergo fragmentation. Therefore, a transient protecting group is mandatory.
The causality behind the synthetic design:
-
N-Benzylation: The piperidine nitrogen is protected as a benzyl amine. Benzyl is chosen over Boc because acidic fluorination byproducts (HF) can prematurely cleave acid-labile carbamates.
-
Deoxofluorination (DAST): DAST mediates the conversion of the tertiary alcohol to a fluoride. The reaction proceeds via an initial alkoxysulfur trifluoride intermediate, which collapses into an ion pair. Because tertiary carbocations are highly prone to E1 elimination, strictly controlled cryogenic conditions (-78 °C) are required to favor the
fluoride trapping over proton loss. -
Chemoselective Debenzylation (Olofson Reaction): Standard palladium-catalyzed hydrogenation to remove the benzyl group is strictly prohibited here, as it would cause competitive hydrodehalogenation of the aryl chloride. Instead, 1-chloroethyl chloroformate (ACE-Cl) is utilized to selectively cleave the N-benzyl bond via a carbamate intermediate, yielding the desired product as a stable hydrochloride salt .
Synthetic Workflow & Mechanistic Pathways
Synthetic workflow for the preparation of this compound.
Mechanistic pathway of DAST-mediated deoxofluorination highlighting the competing E1 route.
Reagent Stoichiometry & Safety Profile
| Reagent / Material | Eq. | Function | Safety & Handling Criticals |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 1.0 | Starting Material | Irritant. Handle with standard PPE. |
| Benzyl Bromide (BnBr) | 1.1 | Protecting Agent | Lachrymator, toxic. Dispense in fume hood. |
| Potassium Carbonate ( | 2.0 | Base | Mild irritant. Ensure anhydrous state. |
| Diethylaminosulfur trifluoride (DAST) | 1.5 | Fluorinating Agent | Highly reactive, corrosive. Reacts violently with water to release HF. Use strictly anhydrous conditions. |
| 1-Chloroethyl chloroformate (ACE-Cl) | 2.5 | Dealkylating Agent | Toxic, corrosive. Moisture sensitive. |
| Dichloromethane (DCM) / DCE | - | Solvent | Use anhydrous grade over molecular sieves. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine
-
Reaction Setup: To a stirred solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in anhydrous DMF (30 mL) at room temperature, add anhydrous
(20.0 mmol). -
Addition: Add benzyl bromide (11.0 mmol) dropwise over 10 minutes.
-
Propagation: Stir the suspension vigorously at room temperature for 12 hours under a nitrogen atmosphere.
-
Workup: Pour the mixture into ice water (100 mL) and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 80:20) to afford the N-benzyl protected intermediate.
Self-Validation Checkpoint: LC-MS should indicate a mass shift corresponding to
. TLC will show a highly UV-active spot with higherthan the starting material.
Step 2: Deoxofluorination with DAST
Caution: Perform exclusively in a well-ventilated fume hood using dry glassware.
-
Reaction Setup: Dissolve the N-benzyl intermediate (5.0 mmol) in anhydrous DCM (25 mL). Purge the flask with Argon/Nitrogen and cool to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add DAST (7.5 mmol) dropwise via a gas-tight syringe. Causality note: Rapid addition generates localized exotherms, drastically increasing the E1 elimination byproduct (4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine derivative).
-
Propagation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 3 hours.
-
Quench: Cool the mixture back to 0 °C and strictly quench by dropwise addition of saturated aqueous
(20 mL) until effervescence ceases. -
Workup & Purification: Extract with DCM (
mL), dry over , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 90:10).
Self-Validation Checkpoint:
NMR of the purified product will show a characteristic multiplet signal around -155 to -165 ppm. Disappearance of the broad -OH stretch in IR spectroscopy () confirms complete conversion.
Step 3: Chemoselective N-Debenzylation (Olofson Reaction)
-
Carbamate Formation: Dissolve the N-benzyl-4-(4-chlorophenyl)-4-fluoropiperidine (3.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL). Cool to 0 °C.
-
Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 7.5 mmol) dropwise.
-
Reflux 1: Heat the mixture to reflux (85 °C) for 4–6 hours. Causality note: The benzyl group is displaced by the chloroformate to form a 1-chloroethyl carbamate intermediate and benzyl chloride.
-
Solvent Swap: Cool to room temperature and evaporate the DCE completely under reduced pressure.
-
Reflux 2 (Decarboxylation): Dissolve the crude carbamate residue in anhydrous Methanol (15 mL) and reflux for 2 hours. Causality note: Methanolysis of the 1-chloroethyl carbamate yields the unstable carbamic acid, which spontaneously decarboxylates to give the secondary amine hydrochloride.
-
Isolation: Concentrate the methanol in vacuo. Triturate the resulting residue with cold diethyl ether (
mL) to precipitate the this compound hydrochloride salt as a white solid. Filter and dry under high vacuum.
Self-Validation Checkpoint: The final product is highly water-soluble, unlike the starting material.
NMR (in) will show the disappearance of the benzylic protons ( ppm) and the presence of a broad signal ( ppm).
Troubleshooting & Optimization
| Observed Issue | Mechanistic Cause | Corrective Action |
| High yield of alkene byproduct | E1 elimination outcompeting | Ensure strict temperature control (-78 °C) during DAST addition. Do not warm to RT too rapidly. |
| Incomplete debenzylation | Insufficient formation of the intermediate carbamate. | Increase ACE-Cl equivalents (up to 3.0 eq) and extend DCE reflux time. Ensure DCE is strictly anhydrous. |
| Product oils out instead of precipitating | Presence of residual benzyl chloride or unreacted carbamate. | Wash the crude oil thoroughly with non-polar solvents (Hexanes/Ether) before final trituration. |
| Loss of aryl chloride | Incorrect deprotection strategy (e.g., attempting | Strictly adhere to the ACE-Cl (Olofson) protocol to maintain chemoselectivity . |
References
-
Harriman, G. C. B., Shao, J., & Luly, J. R. (2000). Synthesis of 4-substituted 4-arylpiperidines. Tetrahedron Letters, 41(46), 8853-8856.[Link]
-
Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081-2082.[Link]
Application Note: Protocols for DAST-Mediated Fluorination of Piperidine Intermediates
Introduction & Strategic Importance
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Janus kinase inhibitors, opioids, antihistamines). The introduction of fluorine into this ring system is a critical strategy for modulating basicity (
Diethylaminosulfur trifluoride (DAST) remains the reagent of choice for converting hydroxyls to alkyl fluorides and carbonyls to gem-difluorides due to its broad scope and liquid state. However, its thermal instability and tendency to cause elimination (alkene formation) in N-heterocycles require rigorous protocol adherence.
This guide provides validated, self-consistent protocols for DAST-mediated fluorination of piperidine intermediates, focusing on safety, stereochemical control, and yield optimization.
Critical Safety Directive: DAST Handling
WARNING: DAST is thermally unstable and reacts violently with water.[1][2] Failure to adhere to these parameters may result in detonation or release of corrosive HF gas.
| Hazard Parameter | Critical Limit | Consequence of Failure |
| Decomposition Temp | Explosive decomposition.[1] NEVER distill DAST. | |
| Moisture Tolerance | Hydrolysis releases HF gas; etches glassware. | |
| Solvent Choice | Anhydrous DCM/THF | Protic solvents trigger immediate exotherm/HF release. |
| Quenching | Controlled | Pouring reaction into |
Equipment Requirement: All reactions must be performed in oven-dried glassware under a positive pressure of Nitrogen or Argon. Teflon (PFA/FEP) vessels are recommended for larger scales to prevent glass etching by HF byproducts.
Mechanistic Insight & Stereochemistry[3]
Understanding the mechanism is vital for troubleshooting. DAST acts as a generic activator of oxygen, converting a poor leaving group (
Pathway A: Alcohol Deoxyfluorination (Inversion)
For secondary alcohols (e.g., 3-hydroxypiperidine), the reaction proceeds via an
-
Note: If the nitrogen protecting group is not sufficiently electron-withdrawing (e.g., Benzyl vs. Boc), neighboring group participation (NGP) can occur, leading to retention of configuration or rearrangement (azetidinium intermediates). Always use Carbamate (Boc/Cbz) protection.
Pathway B: Ketone Gem-Difluorination
Ketones react via a Lewis-acid activated mechanism. The first fluoride addition creates an
Figure 1: Mechanistic pathway for DAST-mediated deoxyfluorination of alcohols.[3] Note the competition between substitution and elimination.
Experimental Protocols
Protocol A: Deoxyfluorination of N-Boc-4-Hydroxypiperidine
Objective: Synthesis of N-Boc-4-fluoropiperidine. Scale: 1.0 gram (approx. 5 mmol).
Reagents & Materials
-
N-Boc-4-hydroxypiperidine (
, ) -
DAST (
, , ) -
Dichloromethane (DCM), Anhydrous (
) -
Saturated aqueous
[1][4][5]
Step-by-Step Methodology
-
Setup: Flame-dry a
two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes. -
Solvation: Dissolve N-Boc-4-hydroxypiperidine (
) in anhydrous DCM ( ). Cool the solution to using a dry ice/acetone bath. -
Addition: Draw DAST (
) into a polyethylene syringe (glass syringes may seize). Add dropwise to the reaction over 10 minutes. Do not let the internal temperature rise above . -
Reaction: Stir at
for 30 minutes. Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) naturally. Stir for an additional 2–4 hours.-
Checkpoint: Monitor by TLC (stain with Ninhydrin or PMA). The starting alcohol should be consumed.
-
-
Quench (Critical): Cool the mixture back to
. Slowly pour the reaction mixture into a beaker containing stirred saturated ( ). Caution: Vigorous evolution. -
Workup: Separate the organic layer.[5][6][7][8] Extract the aqueous layer with DCM (
). Combine organics, dry over , filter, and concentrate in vacuo (bath temp ). -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Expected Yield: 75–85%
Data:
Protocol B: Gem-Difluorination of N-Boc-4-Piperidinone
Objective: Synthesis of N-Boc-4,4-difluoropiperidine. Challenge: Ketones are less reactive than alcohols and often require excess reagent or slightly elevated temperatures, increasing the risk of elimination (vinyl fluoride).
Reagents & Materials
-
N-Boc-4-piperidinone (
, ) -
DAST (
, , ) -
DCM, Anhydrous (
)
Step-by-Step Methodology
-
Setup: Prepare an oven-dried pressure tube or round-bottom flask under Argon.
-
Addition: Dissolve the ketone in DCM (
). Add DAST ( ) dropwise at Room Temperature.-
Note: Unlike alcohols, ketone fluorination often does not require
start, but cooling to is good practice for the initial addition.
-
-
Reaction: Seal the vessel and stir at Room Temperature for 16–24 hours .
-
Optimization: If conversion is incomplete after 24h, heat gently to
. DO NOT EXCEED with DAST in a sealed vessel.
-
-
Quench & Workup: Pour carefully into ice-cold saturated
. Extract with DCM.[1][5][7][8] Wash organics with Brine.[5][7] -
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The gem-difluoride is typically less polar than the ketone.
Expected Yield: 60–75% Common Impurity: N-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (Vinyl Fluoride).
Troubleshooting & Optimization
The following table summarizes common failure modes and scientifically grounded solutions.
| Observation | Diagnosis | Corrective Action |
| Black/Dark Reaction Mixture | Decomposition/Charring | Temperature too high.[1] Ensure dropwise addition at |
| Vinyl Fluoride Product | Elimination ( | The intermediate carbocation eliminated a proton. Fix: Switch solvent to |
| No Reaction (Ketone) | Steric/Electronic Deactivation | Ketone is too stable. Fix: Add catalytic Ethanol ( |
| Etched Glassware | HF Generation | Moisture ingress. Fix: Re-dry all solvents/glassware.[1] Use plastic (PFA) labware for the reaction vessel. |
Workflow Visualization
Figure 2: Operational workflow for high-safety DAST fluorination.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.
-
BenchChem. (2025).[1][5] "Application Notes and Protocols: Incorporation of gem-Difluorinated Piperidines." BenchChem Technical Library.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054.
-
Organic Syntheses. (2014). "Gem-Difluorination of Benzophenones using Deoxo-Fluor." Organic Syntheses, 91, 239-253.
-
Common Organic Chemistry. (2023). "Alcohol to Fluoride: DAST Conditions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cheshireorganics.com [cheshireorganics.com]
- 3. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Note: HPLC Method Development for 4-(4-Chlorophenyl)-4-fluoropiperidine
This Application Note is structured as a comprehensive technical guide for the method development of 4-(4-Chlorophenyl)-4-fluoropiperidine , a critical intermediate and structural analog in the synthesis of butyrophenone antipsychotics (e.g., Haloperidol).[1]
Introduction & Analyte Profile
The Analytical Challenge
This compound (hereafter referred to as 4-CFP ) represents a specific class of 4-arylpiperidines used as building blocks in medicinal chemistry.[1][2][3] Its structural similarity to the metabolic byproduct 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) presents a unique separation challenge.[1][2][3]
The presence of the secondary amine on the piperidine ring (
Physicochemical Properties
| Property | Characteristic | Impact on HPLC Method |
| Structure | Piperidine ring, 4-Cl-phenyl, 4-Fluoro | Basic functionality; requires pH control.[1][2][3] |
| pKa (Predicted) | ~10.1 (Piperidine nitrogen) | Analyte is protonated ( |
| LogP | ~2.7 - 3.0 (Lipophilic) | Retains well on C18; requires moderate organic modifier.[1][2][3] |
| UV Chromophore | Chlorophenyl ring | Primary |
Method Development Strategy (The "Why")
To ensure a robust, self-validating method, we employ a "pH-Switching" strategy during development.[1][2][3]
-
Strategy A (Low pH): Using phosphate buffer at pH 2.5–3.0 ensures the amine is fully protonated.[1][2][3] This improves solubility and utilizes the "silanol suppression" effect of the buffer cations.
-
Strategy B (High pH): Using a hybrid-silica column (e.g., Waters XBridge) at pH 9.5–10.0 suppresses ionization.[1][2][3] The neutral amine interacts purely via hydrophobic mechanisms, often yielding sharper peaks and different selectivity compared to acidic conditions.
Decision: For this protocol, we prioritize Strategy A (Low pH) as it is compatible with standard silica C18 columns and provides excellent resolution from the more polar hydroxy-impurity (CPHP).[1][2][3]
Method Development Logic Tree
Caption: Decision matrix for selecting mobile phase buffers based on detection requirements (UV vs. MS).
Detailed Experimental Protocol
Materials & Reagents[1][2][4][5]
-
Reference Standard: this compound (Purity >98%).[1][2][3][4]
-
Impurity Standard: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) (for resolution check).[1][2][3]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2][3]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).[1][2][3]
Chromatographic Conditions (Recommended)
This method utilizes a low-pH phosphate buffer to ensure tight peak shape for the basic amine.
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 or 5 µm) | End-capped stationary phase reduces silanol activity, critical for basic amines.[1][2][3] |
| Mobile Phase A | 25 mM | Acidic pH protonates the amine; Potassium ions suppress secondary silanol interactions.[1][2][3] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol for this application.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][3][5][6] |
| Column Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer.[1][2][3] |
| Detection | UV at 220 nm (Quantitation) & 254 nm (ID) | 220 nm maximizes sensitivity for the phenyl ring; 254 nm is more selective against non-aromatic impurities.[2][3] |
| Injection Vol | 5 - 10 µL | Depends on sample concentration.[1][2][3] |
Gradient Program
A gradient is recommended initially to ensure elution of both the polar hydroxy-impurity and the target fluoro-compound.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Start Gradient |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 10 | 90 | Wash Step |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End of Run |
Step-by-Step Execution Guide
Step 1: Buffer Preparation
-
Dissolve 3.40 g of Potassium Dihydrogen Phosphate (
) in 950 mL of Milli-Q water. -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).[2][3]
-
Dilute to 1000 mL volume.
-
Filter through a 0.22 µm nylon membrane filter to remove particulates.[1][2][3]
Step 2: Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of 4-CFP standard into a 10 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes if necessary.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase A (Buffer).[2][3] Note: Diluting in buffer matches the initial gradient conditions, preventing peak distortion.[1]
Step 3: System Suitability Testing (SST)
Before analyzing samples, run the Working Standard 5 times to establish system stability.
Acceptance Criteria:
-
Retention Time %RSD:
-
Peak Area %RSD:
[1][2][3] -
Tailing Factor (
): (Critical for basic amines) -
Theoretical Plates (
): [1][2][3]
Workflow Diagram
Caption: Operational workflow for the routine analysis of 4-CFP.
Troubleshooting & Optimization
Peak Tailing
If Tailing Factor > 1.5, the amine is interacting with silanols.[1]
-
Fix 1: Increase buffer concentration to 50 mM.
-
Fix 2: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1][2][3]
-
Fix 3: Switch to a "High pH" method using 10 mM Ammonium Bicarbonate (pH 10.0) on a Waters XBridge C18 column.[2][3] At this pH, the amine is neutral and will not interact with acidic silanols.
Resolution from Impurities
The hydroxy-analog (CPHP) is more polar and will elute earlier than the fluoro-analog (4-CFP).[1][2][3]
-
Observation: If peaks overlap.
-
Action: Decrease the initial organic % (e.g., start at 5% B instead of 10%) or flatten the gradient slope (change 10-60% B over 20 mins).
References
-
Haloperidol Impurity Profiling: Haloperidol Impurities and Related Compounds. Veeprho Pharmaceuticals.[1][2][3] Link
-
Metabolite Analysis (CPHP): Higashi, Y., et al. (2006).[1][2][3][7][8] "Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC". Biomedical Chromatography. Link
-
Basic Amine HPLC Strategy: Separation of 4-(4-Chlorophenyl)-N,N-dimethyl... on Newcrom R1 HPLC column. SIELC Technologies.[1][2][3] Link
-
Structure-Activity Relationships: The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines. Benchchem. Link
-
General HPLC Validation: ICH Guideline Q2(R1) Validation of Analytical Procedures. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [chemicalbook.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
Recrystallization and purification techniques for 4-(4-Chlorophenyl)-4-fluoropiperidine
Application Note: Advanced Purification Protocols for 4-(4-Chlorophenyl)-4-fluoropiperidine
Executive Summary & Chemical Context
This compound (often handled as its hydrochloride salt) is a critical pharmacophore and intermediate, most notably in the synthesis of butyrophenone antipsychotics like Haloperidol .[1]
The synthesis typically involves the fluorination of 4-(4-chlorophenyl)-4-hydroxypiperidine .[1] This transformation introduces specific purification challenges:
-
Unreacted Precursor: The starting alcohol is the most persistent impurity.[1]
-
Elimination Side-Product: The harsh fluorinating conditions (e.g., DAST, HF-Pyridine) often compete with dehydration, yielding 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine .[1]
This guide details a biphasic purification strategy: a kinetic acid-base extraction to remove neutral organic byproducts, followed by a thermodynamic recrystallization of the hydrochloride salt to fractionate the target fluoro-amine from its hydroxy-precursor.[1]
Pre-Purification Assessment
Before initiating purification, the crude material's solubility profile must be understood to select the correct solvent systems.[1] The introduction of the fluorine atom increases lipophilicity compared to the hydroxy precursor, a property we exploit.[1]
Table 1: Solubility Profile of this compound (HCl Salt)
| Solvent System | Solubility (RT) | Solubility (Boiling) | Suitability |
| Water | Moderate | High | Poor (Hydrolysis risk/Oiling out) |
| Methanol | High | Very High | Good (Too soluble for single solvent) |
| Ethanol (Abs.) | Moderate | High | Excellent (Primary crystallization solvent) |
| Isopropanol (IPA) | Low | Moderate | Excellent (Anti-solvent or single solvent) |
| Diethyl Ether | Insoluble | Insoluble | Ideal Anti-solvent |
| Ethyl Acetate | Insoluble | Insoluble | Ideal Anti-solvent |
Workflow Visualization
The following diagram outlines the logical flow from crude synthesis reaction to pure API intermediate.
Caption: Figure 1. Integrated purification workflow converting crude reaction mixture to pharmaceutical-grade salt.
Protocol 1: Acid-Base Extraction (The "Rough Clean")[1]
Objective: Isolate the basic piperidine fraction from neutral organic impurities (tars, non-basic fluorinating byproducts) and unreacted neutral precursors.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]
-
1N NaOH (aq)
-
Brine (Saturated NaCl)[2]
-
Sodium Sulfate (Na₂SO₄)
Methodology:
-
Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).
-
Acid Wash (Optional but Recommended): If the reaction was not acidic, wash with water to remove inorganic salts.
-
Basification: Add 1N NaOH slowly with vigorous stirring until the aqueous phase pH > 12.
-
Separation: Separate the organic layer.[1][2] Extract the aqueous layer twice more with DCM.[1]
-
Washing: Combine organic layers and wash with Brine (1x) to remove trapped water.
-
Drying: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate in vacuo to yield the Crude Free Base (typically an oil or low-melting solid).[1]
Protocol 2: Recrystallization of the HCl Salt
Objective: Fractionate the target fluoro-compound from the hydroxy-impurity. The hydroxy-piperidine HCl salt is significantly more soluble in alcohols than the fluoro-analog due to hydrogen bonding capabilities, allowing it to remain in the mother liquor.[1]
Reagents:
-
Absolute Ethanol (Solvent A)
-
Diethyl Ether or MTBE (Solvent B - Anti-solvent)[1]
-
HCl in Isopropanol (or HCl gas)
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve the Crude Free Base (from Protocol 1) in a minimal amount of cold Isopropanol (IPA).
-
Add HCl/IPA solution dropwise with chilling (ice bath) until pH is acidic (pH ~2-3).
-
Observation: A white precipitate should form.[1] If it "oils out" (forms a gum), heat the mixture to boiling until dissolved, then cool slowly.
-
-
Recrystallization Setup:
-
Dissolution (The Critical Step):
-
Add Absolute Ethanol (approx. 5 mL/g).
-
Heat to reflux (78°C).
-
If solids remain, add Ethanol in small portions (0.5 mL) until the solution is just clear.
-
Note: Do not add excess solvent; we need near-saturation at boiling.[1]
-
-
Crystal Growth:
-
Anti-Solvent Addition (If yield is low):
-
If crystallization is sparse, add Diethyl Ether dropwise to the cold solution until a persistent turbidity is observed, then re-chill.
-
-
Isolation:
Analytical Validation & Quality Control
Trust but verify. The following methods confirm the success of the purification.
A. HPLC Analysis (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 220 nm and 254 nm.[1]
-
Expected Elution Order:
-
Hydroxy-Impurity: Elutes earlier (More Polar).[1]
-
Target Fluoro-Compound: Elutes later (More Lipophilic).
-
Elimination Product (Alkene): Elutes last (Most Lipophilic/Conjugated).
-
B. 19F NMR (The Definitive Test)
-
Proton NMR can be cluttered.[1] 19F NMR provides a clean "Yes/No" on purity.[1]
-
Target Signal: Single multiplet around -170 to -180 ppm (depending on solvent/reference).[1]
-
Impurity Check: Absence of other fluorine signals confirms no regio-isomers or inorganic fluoride retention.[1]
Troubleshooting Guide
Scenario: The product "Oils Out" during recrystallization.
-
Cause: The melting point of the solvated salt is lower than the boiling point of the solvent, or impurities are depressing the melting point.[1]
-
Fix: Add more solvent to lower the concentration slightly, or switch to a higher boiling solvent (e.g., Butanol) mixed with a stronger anti-solvent. Alternatively, seed the cooling solution with a pure crystal if available.[1]
Scenario: Persistent Hydroxy Impurity. [1]
-
Cause: The solubility difference in Ethanol is insufficient.[1]
-
Fix: Switch to Acetone/Water recrystallization.[1] The fluoro-compound is often less soluble in aqueous acetone than the hydroxy analog.[1]
Solubility Logic Diagram
Caption: Figure 2.[1] Thermodynamic solubility logic distinguishing the target fluoro-compound from the hydroxy-impurity during cooling.
References
-
Janssen, P. A. J. (1959). Derivatives of 4-phenyl-4-piperidinol. US Patent 2,948,726.[1]
-
Context: Foundational patent describing the synthesis and properties of 4-phenyl-4-piperidinol derivatives, the direct precursors to the fluoro-analogs.[1]
-
-
PubChem. (n.d.).[5] 4-(4-Chlorophenyl)-4-hydroxypiperidine (Compound Summary). National Library of Medicine.[1]
-
Context: Physical property data and impurity profiling for the key hydroxy-precursor.[1]
-
- Sato, Y., et al. (1976). Synthesis of 4-(4-fluorophenyl)piperidine derivatives. Chemical & Pharmaceutical Bulletin.
-
Sigma-Aldrich. (n.d.).[1] Haloperidol Impurity Standards. [1]
- Context: Identification of specific impurities (Impurity B and D)
Sources
- 1. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution GC-MS Profiling of Fluorinated Piperidine Pharmacophores
Executive Summary
Fluorinated piperidines (e.g., 3-fluoropiperidine, 4-fluoropiperidine, 4-trifluoromethylpiperidine) are critical pharmacophores in modern medicinal chemistry, serving as metabolic blockers and lipophilicity modulators in kinase inhibitors and GPCR ligands. However, their analysis via GC-MS is complicated by three factors: high polarity of the secondary amine, volatility of low-molecular-weight species, and unique mass spectral fragmentation driven by fluorine electronegativity.
This guide provides a dual-track protocol:
-
Direct Injection Method: Utilizing base-deactivated stationary phases for rapid screening.
-
Derivatization Method: Utilizing Trifluoroacetic Anhydride (TFAA) acylation for trace-level quantification in biological matrices.
Sample Preparation Protocols
Strategy A: Direct Injection (High Concentration/Purity)
Best for: Raw material QC, synthetic reaction monitoring.
-
Solvent: Methanol or Dichloromethane (DCM).
-
Concentration: 100 µg/mL.
-
Additive: Add 0.1% Triethylamine (TEA) to the solvent to prime the injector liner and prevent adsorption of the piperidine moiety.
Strategy B: TFAA Derivatization (Trace Analysis)
Best for: Pharmacokinetics (PK) studies, impurity profiling. The secondary amine is acylated to form a stable, volatile amide, eliminating peak tailing and improving detection limits.
Protocol:
-
Aliquot: Transfer 50 µL of sample (in anhydrous solvent) to a reaction vial.
-
Reagent: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 25 µL of Ethyl Acetate.
-
Incubation: Cap and heat at 60°C for 20 minutes.
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (
). -
Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Isooctane.
-
Analysis: Inject 1 µL.
GC-MS Instrument Parameters
Chromatographic Conditions
We recommend two column types depending on the chosen sample prep strategy.
| Parameter | Method A: Direct Injection | Method B: Derivatized (TFAA) |
| Column | Rtx-5 Amine (or CP-VolAmine) | Rxi-5ms (or DB-5ms) |
| Dimensions | 30 m × 0.25 mm × 1.0 µm | 30 m × 0.25 mm × 0.25 µm |
| Stationary Phase | Base-deactivated 5% diphenyl | 5% phenyl / 95% dimethyl polysiloxane |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C | 260°C |
| Injection Mode | Split (20:1) | Splitless (0.75 min purge) |
| Oven Program | 60°C (1 min) | 50°C (1 min) |
Mass Spectrometer Settings (EI Source)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temp: 230°C (Fluorinated compounds can be thermally labile; do not exceed 250°C).
-
Transfer Line: 280°C.[1]
-
Scan Range:
40–450. -
Solvent Delay: 2.5 min (Critical to protect filament from TFAA excess if not dried down properly).
Mass Spectral Interpretation & Fragmentation Logic[2]
Understanding the fragmentation of fluorinated piperidines is essential for confirmation. The fluorine atom directs fragmentation differently than hydrogen due to its high electronegativity and mass (19 Da).
Fragmentation Mechanism (Graphviz Visualization)
The following diagram illustrates the primary fragmentation pathway for 4-fluoropiperidine (MW 103) under EI conditions. The dominant mechanism is
Figure 1: Proposed EI fragmentation pathway for 4-fluoropiperidine. The loss of Fluorine (M-19) and HF (M-20) are characteristic diagnostic peaks distinguishing it from non-fluorinated analogues.
Diagnostic Ions Table
| Compound Class | Key Fragment ( | Origin/Mechanism |
| Free Base (4-F-Piperidine) | 103 ( | Molecular Ion (often weak). |
| 84 ( | Loss of Fluorine radical. | |
| 56 | Ring cleavage ( | |
| TFA-Derivative | 199 ( | Molecular Ion (weak/absent). |
| 69 | ||
| 130 | Loss of | |
| 110 | Loss of |
Method Validation Parameters
To ensure data integrity (ALCOA+ principles), the following validation criteria must be met before routine use.
System Suitability
-
Tailing Factor (
): Must be < 1.5 for the parent amine peak. If on the Direct Injection method, trim the column guard or replace the liner. -
Sensitivity: S/N ratio > 10:1 for the Limit of Quantitation (LOQ) standard (approx. 50 ng/mL).
Linearity & Range
-
Range: 0.1 µg/mL to 50 µg/mL.
-
Regression: Linear (
) with weighting recommended due to the wide dynamic range.
Troubleshooting "Ghost" Peaks
When analyzing fluorinated compounds, "ghost" peaks can appear due to fluorine-silica interactions in the injector.
-
Symptom: Unexpected peaks at
73, 147, 207, 281. -
Cause: Column bleed or septum degradation catalyzed by fluorinated residues.
-
Fix: Use low-bleed "MS" grade septa and ensure the liner is deactivated (silanized).
References
-
PubChem. (2025).[3] 4-Fluoropiperidine Compound Summary. National Library of Medicine. [Link]
-
Restek Corporation. (2024). GC Column Selection Guide for Amines and Basic Compounds. [Link]
- Little, J. L. (2023). EI Fragmentation of Fluorinated Compounds. Wiley Online Library. (General Reference for F-loss mechanisms).
Sources
Application Note & Protocols: A Scalable Manufacturing Process for 4-(4-Chlorophenyl)-4-fluoropiperidine
Abstract
4-(4-Chlorophenyl)-4-fluoropiperidine is a valuable building block in medicinal chemistry, frequently incorporated into neurologically active drug candidates. Its synthesis on a large scale, however, presents challenges related to the safe and efficient introduction of the fluorine atom at a quaternary center. This document provides a detailed, three-step synthetic route designed for scalability, starting from commercially available N-Boc-4-piperidone. The process involves a robust Grignard reaction to construct the C-4 aryl scaffold, followed by a late-stage nucleophilic fluorination of the resulting tertiary alcohol using the thermally stable reagent Deoxo-Fluor®. The final step involves acidic deprotection to yield the target compound. This guide offers detailed protocols, process optimization insights, and safety considerations to facilitate the transition from laboratory-scale synthesis to pilot or manufacturing scale production.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1] The strategic introduction of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity.[2] Consequently, the synthesis of fluorinated piperidine scaffolds is of paramount importance.
The target molecule, this compound, combines these key structural features. The tertiary fluoride motif can be particularly challenging to install, as traditional methods may be prone to elimination side reactions.[2] This guide outlines a process that circumvents these issues by employing modern, scalable synthetic methodologies, focusing on safety, efficiency, and high yield.
Retrosynthetic Analysis and Manufacturing Strategy
A late-stage fluorination strategy is optimal for large-scale synthesis as it introduces the costly and reactive fluorine atom at a later, more valuable point in the sequence, maximizing atom economy. Our retrosynthetic approach disconnects the target molecule into three key components: N-Boc-4-piperidone, 1-bromo-4-chlorobenzene, and the fluorinating agent.
This strategy hinges on the creation of the stable tertiary alcohol intermediate, N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine, which is then converted to the final product. This intermediate is well-documented in the synthesis of related pharmaceutical compounds.[1][3][4]
Figure 1: High-level retrosynthetic workflow for the target molecule.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine (Precursor)
This step utilizes a Grignard reaction to form the crucial C-C bond between the piperidone ring and the chlorophenyl group. The use of N-Boc-4-piperidone is advantageous due to its commercial availability and the stability of the Boc protecting group under the basic reaction conditions.
Materials:
-
Magnesium turnings
-
1-Bromo-4-chlorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings (1.2 eq). The system is flame-dried under a nitrogen stream.
-
Add a small volume of anhydrous THF to cover the magnesium. In a separate flask, dissolve 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous THF.
-
Add a small portion (~5%) of the aryl halide solution to the magnesium suspension. Initiation of the reaction is indicated by gentle refluxing and the formation of a cloudy gray solution.[5] If the reaction does not start, a single crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[6][7]
-
Grignard Reaction: In a separate, larger, oven-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent solution to the cooled piperidone solution via cannula transfer. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine, can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a white solid.
Protocol 2: Nucleophilic Fluorination with Deoxo-Fluor®
This critical step converts the tertiary alcohol into the target fluoride. Deoxo-Fluor® is chosen over DAST due to its significantly higher thermal stability, which is a crucial safety and handling consideration for scalable processes.[8][9][10] The reaction proceeds via activation of the hydroxyl group, followed by nucleophilic displacement by fluoride.
Figure 2: Simplified mechanism of deoxofluorination.
Materials:
-
N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)[11]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To an oven-dried, nitrogen-flushed flask (preferably of inert material like polypropylene or a thoroughly silanized glass flask), add the precursor alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (1.3-1.5 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -60 °C.[10][12]
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or ¹⁹F NMR.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃. Caution: Quenching is exothermic and releases gas.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-4-(4-chlorophenyl)-4-fluoropiperidine can be purified by flash column chromatography on silica gel.
Protocol 3: N-Boc Deprotection and Salt Formation
The final step is the removal of the Boc protecting group under acidic conditions to liberate the free secondary amine, which is then isolated as a stable hydrochloride salt.
Materials:
-
N-Boc-4-(4-chlorophenyl)-4-fluoropiperidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Deprotection: Dissolve the purified fluorinated intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.[13]
-
The reaction progress can be monitored by TLC. Deprotection is often accompanied by the precipitation of the hydrochloride salt and is typically complete within 1-4 hours.[14]
-
Isolation: Upon completion, add a large volume of diethyl ether to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum.
-
This procedure yields this compound hydrochloride as a stable, crystalline solid.
Process Optimization and Data Summary
For scalable manufacturing, optimization of each step is critical. Key considerations include minimizing the use of chromatography, maximizing yields, and ensuring process safety.
| Step | Reaction | Key Parameters & Scalability Notes | Typical Yield | Typical Purity (Post-Purification) |
| 1 | Grignard Reaction | Temperature Control: Crucial during Grignard formation and addition to prevent side reactions. Purification: Develop a robust crystallization protocol to avoid chromatography on a large scale.[7] | 75-85% | >98% |
| 2 | Fluorination | Reagent: Deoxo-Fluor® is preferred for safety. Temperature Control: Maintaining low temperatures (-78 °C) during addition is critical to suppress elimination byproducts.[12] Quench: A controlled, slow quench into a buffered base is essential for safety and yield. | 60-70% | >97% |
| 3 | Deprotection | Acid: 4M HCl in dioxane is effective; other options include TFA, but HCl allows for direct isolation of the desired salt.[13] Isolation: Optimize anti-solvent (e.g., MTBE or diethyl ether) addition for efficient precipitation and high purity. | 90-98% | >99% |
Safety Considerations
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[15][16]
-
Deoxo-Fluor®: While more stable than DAST, it is moisture-sensitive and reacts exothermically with water to release HF. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Reactions should be performed in inert plasticware or properly passivated glassware.
-
Acidic Deprotection: Strong acids like HCl in dioxane are corrosive. Handle with appropriate PPE. The work-up should be performed in a well-ventilated area.
Conclusion
The described three-step process provides a robust and scalable route to the valuable building block this compound hydrochloride. The strategy of employing a Grignard reaction for scaffold construction, followed by a late-stage deoxofluorination with the thermally stable Deoxo-Fluor® reagent, addresses key challenges in safety and efficiency for large-scale production. The detailed protocols and optimization notes serve as a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
References
-
Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4'-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link][1]
-
Taqvi, S. I. H., Ghayur, M. N., Gilani, A. H., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Request PDF. [Link][3][4]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. Available at: [Link][8]
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Available at: [Link][17]
-
Zhang, W., Gu, Y. C., Lin, J. H., & Xiao, J. C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(16), 6642-6646. [Link][18]
-
White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573-2576. Available at: [Link][19]
-
Organic Syntheses. (n.d.). Procedure for gem-difluorination using Deoxo-Fluor®. Org. Synth. 2011, 88, 165. Available at: [Link][9]
-
Li, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link][14]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link][13]
-
Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. Retrieved from [Link][15]
-
University of Wisconsin-Madison. (n.d.). Experiment 25: The Grignard Reaction. Retrieved from [Link][5][16]
-
The Organic Chemistry Portal. (n.d.). Deoxo-Fluor. Retrieved from [Link][10]
-
Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Request PDF. [Link][12]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. Retrieved from [Link][6]
Sources
- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 11. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. sioc.cas.cn [sioc.cas.cn]
- 19. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
Application Note: Reagents and Protocols for the Nucleophilic Fluorination of 4-Phenylpiperidines
Executive Summary
The 4-phenylpiperidine scaffold is a privileged pharmacophore embedded in numerous neuroactive therapeutics, including paroxetine, haloperidol analogs, and meperidine. The strategic introduction of a fluorine atom onto the piperidine ring or its alkyl appendages is a proven tactic to modulate lipophilicity, lower the basicity (pKa) of the piperidine nitrogen, and enhance metabolic stability. However, nucleophilic deoxyfluorination of cyclic secondary alcohols—such as 4-phenylpiperidin-3-ols—is notoriously difficult. The rigid cyclic system and the proximity of the basic nitrogen highly predispose the substrate to E2 or E1cb elimination, yielding undesired tetrahydropyridines.
This technical guide provides an authoritative framework for selecting the appropriate fluorinating reagents, detailing the causality behind mechanistic choices, and executing self-validating protocols to achieve high-yielding nucleophilic fluorination of 4-phenylpiperidines.
Mechanistic Challenges & Reagent Selection
The core challenge in the deoxyfluorination of piperidines is the kinetic competition between nucleophilic substitution (
To circumvent these issues, modern reagent development has shifted toward sulfonyl fluorides and crystalline aminosulfur salts:
-
PyFluor (2-Pyridinesulfonyl fluoride): Developed specifically to suppress elimination, PyFluor forms a transient sulfonate ester. Because the leaving group dynamics and the required Brønsted base (e.g., DBU) create a less basic microenvironment,
inversion is heavily favored over elimination[3]. It is the premier choice for secondary piperidinols[2]. -
XtalFluor-E / XtalFluor-M: These crystalline diethylaminosulfinium salts do not generate free HF immediately. They activate the C–O bond without concomitant fluoride release until an external promoter (like
) is engaged, offering a safer, scalable alternative to DAST with a slightly improved chemoselectivity profile[4].
Quantitative Reagent Comparison Matrix
| Reagent | Thermal Stability (Onset of Dec.) | Elimination Tendency (Cyclic 2° Alcohols) | Handling & Safety | Relative Cost / Scalability |
| DAST | ~140 °C ( | Very High | Fuming liquid, reacts violently with water | Low / Poor (Explosion risk) |
| Deoxo-Fluor | ~140 °C ( | High | Liquid, moisture sensitive | Medium / Poor |
| XtalFluor-E | ~215 °C ( | Moderate | Crystalline solid, bench-stable | Medium / Excellent |
| PyFluor | Highly Stable (m.p. 29 °C) | Very Low | Crystalline solid, tolerates air/moisture | Low / Excellent |
Data synthesized from accelerated rate calorimetry (ARC) and chemoselectivity studies[4],[2],[1].
Strategic Workflow for Reagent Selection
The decision of which reagent to employ depends heavily on the steric environment of the target hydroxyl group and the scale of the reaction. The following decision tree outlines the logical flow for reagent selection.
Workflow for selecting fluorination reagents based on substrate and scale.
Mechanistic Insights: Suppressing Elimination
When utilizing PyFluor on a 4-phenylpiperidin-3-ol, the addition of a strong Brønsted base (1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) is required[2]. The base deprotonates the alcohol, facilitating nucleophilic attack on the sulfur center of PyFluor to form a 2-pyridinesulfonate intermediate. Because the leaving group is a stable sulfonate and the reaction lacks the highly basic, naked fluoride species generated by DAST, the transition state heavily favors the
Mechanistic divergence of PyFluor activation favoring SN2 fluorination over E2 elimination.
Experimental Protocols
Protocol A: Chemoselective Deoxyfluorination of 4-Phenylpiperidin-3-ol using PyFluor
This protocol is optimized to prevent E2 elimination in sterically encumbered secondary cyclic alcohols[2].
Materials:
-
N-Boc-4-phenylpiperidin-3-ol (1.0 equiv, 1.0 mmol)
-
PyFluor (1.5 equiv, 1.5 mmol)
-
DBU (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (2.0 mL, 0.5 M)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-phenylpiperidin-3-ol (277 mg, 1.0 mmol) and PyFluor (242 mg, 1.5 mmol) in anhydrous toluene (2.0 mL). Causality: Toluene is chosen because non-polar solvents maintain a tight ion pair between the intermediate sulfonate and the fluoride ion, which accelerates
displacement over intermolecular deprotonation. -
Activation: Add DBU (228 mg, 1.5 mmol) dropwise via syringe at room temperature. The solution may slightly darken.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 8:2) or LC-MS.
-
Quench & Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and quench with saturated aqueous
(10 mL). Extract the aqueous layer with ethyl acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the inverted 3-fluoro-4-phenylpiperidine derivative.
Self-Validation Checkpoint:
- NMR: Confirm a multiplet signal between -170 ppm and -190 ppm, characteristic of a secondary cyclic alkyl fluoride.
-
NMR: Look for the diagnostic geminal
coupling ( Hz) on the proton at the C3 position. The absence of vinylic protons (typically 5.5–6.0 ppm) confirms the successful suppression of the tetrahydropyridine elimination byproduct.
Protocol B: Scalable Deoxyfluorination of Primary Alcohols using XtalFluor-E
For primary alcohols appended to the piperidine ring (e.g., piperidine-ethanol derivatives), XtalFluor-E provides a highly scalable and thermally safe methodology[4].
Materials:
-
Piperidine-alkyl alcohol substrate (1.0 equiv, 5.0 mmol)
-
XtalFluor-E (1.5 equiv, 7.5 mmol)
- (2.0 equiv, 10.0 mmol)
-
Anhydrous Dichloromethane (DCM) (15 mL)
Step-by-Step Procedure:
-
Pre-activation Complex: In a 50 mL flask under nitrogen, suspend XtalFluor-E (1.72 g, 7.5 mmol) in anhydrous DCM (10 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Promoter Addition: Add
(1.61 g, 10.0 mmol) dropwise. Causality: The triethylamine trihydrofluoride acts as a promoter, breaking the crystalline lattice of XtalFluor-E and providing the nucleophilic fluoride source without generating gaseous HF. -
Substrate Addition: Dissolve the alcohol substrate (5.0 mmol) in DCM (5 mL) and add it dropwise to the cold reaction mixture over 10 minutes.
-
Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until complete consumption of the starting material is observed.
-
Workup: Slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous
(25 mL) to neutralize residual HF. Extract with DCM, dry over , and concentrate.
Self-Validation Checkpoint:
- NMR: Primary alkyl fluorides typically resonate further downfield (-210 to -230 ppm) compared to secondary fluorides. A clean triplet of multiplets confirms primary substitution.
References
- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling Source: PMC - NIH URL
- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents Source: Merck URL
- PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: ResearchGate URL
- Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)
- Simpler fluorine chemistry Source: SCI URL
Sources
Application Note: Storage, Handling, and Assay Protocols for 4-(4-Chlorophenyl)-4-fluoropiperidine
Introduction & Mechanistic Overview
4-(4-Chlorophenyl)-4-fluoropiperidine is a highly specialized halogenated 4-arylpiperidine derivative utilized extensively as a pharmacophore building block in neuropharmacology and drug discovery. The 4-arylpiperidine scaffold is a privileged structure widely recognized for its high affinity toward monoaminergic targets, particularly dopamine D2 and serotonin receptors 1[1].
In rational drug design, the strategic introduction of a fluorine atom at the C4 position of the piperidine ring—replacing a hydroxyl group or hydrogen—serves several critical mechanistic purposes 2[2]:
-
Metabolic Shielding: The strong C-F bond prevents cytochrome P450-mediated oxidative metabolism at the highly vulnerable benzylic/tertiary C4 position, significantly extending the compound's biological half-life.
-
pKa Modulation: The electron-withdrawing nature of fluorine exerts a negative inductive effect (-I), lowering the pKa of the adjacent basic piperidine nitrogen. This shift increases the proportion of the un-ionized free base at physiological pH, thereby enhancing lipophilicity and blood-brain barrier (BBB) penetration.
-
Conformational Locking: The stereoelectronic effects of the fluorine atom help stabilize the active chair conformation required for optimal binding within the hydrophobic pockets of target receptors 1[1].
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for designing accurate reconstitution and storage protocols. The data below contrasts the free base and the more commonly utilized hydrochloride (HCl) salt [[3]](3].
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 740789-75-7 | 324002-51-9 |
| Molecular Formula | C11H13ClFN | C11H14Cl2FN |
| Molecular Weight | 213.68 g/mol | 250.14 g/mol |
| Physical State | Solid / Viscous Liquid | Crystalline Solid |
| Primary Solubility | DMSO, Methanol, Dichloromethane | DMSO, Methanol, Water (Moderate) |
Storage & Stability Protocols
To maintain the scientific integrity of your assays, the compound must be stored under strict conditions to prevent degradation.
-
Temperature Control: Store the solid powder at -20°C . Causality: Elevated temperatures can provide the activation energy required for spontaneous defluorination or thermal degradation of the piperidine ring over long-term storage.
-
Moisture Exclusion: The hydrochloride salt form is highly hygroscopic 3[3]. Causality: Moisture ingress leads to salt dissociation and localized pH micro-environments within the powder, promoting hydrolytic degradation. Always store the primary vial in a desiccator cabinet or a sealed secondary container backfilled with an inert gas (Argon or Nitrogen).
-
Photostability: Halogenated aromatic rings (specifically the C-Cl bond) are susceptible to UV-induced radical cleavage. Causality: Exposure to direct light can generate reactive intermediates that cross-link or degrade the compound. Store exclusively in amber glass vials.
Handling & Safety Protocols
Based on structural analogues within the 4-arylpiperidine class, this compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319) 4[4].
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is mandatory when handling concentrated DMSO stock solutions, as DMSO acts as a rapid transdermal carrier for small molecules), safety goggles, and a standard laboratory coat.
-
Engineering Controls: Weigh dry powders exclusively within a Class II biological safety cabinet or a dedicated chemical fume hood. Causality: The electrostatic nature of the finely milled HCl salt powder makes it prone to aerosolization; inhalation of potent neuroactive intermediates must be strictly avoided.
Experimental Protocol: Preparation of Standard Solutions
To ensure a self-validating experimental system, follow this step-by-step methodology for preparing the compound for in vitro receptor binding or cell viability assays.
Step 1: Thermal Equilibration Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture, causing immediate condensation and subsequent hydrolytic degradation 3[3].
Step 2: Master Stock Reconstitution Weigh the required mass and dissolve it in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Causality: While the HCl salt has moderate aqueous solubility, initial dissolution in DMSO prevents the formation of transient micelles and ensures complete molecular dispersion.
Step 3: Self-Validating Quality Control (QC) Before proceeding to biological assays, dilute a 1 µL aliquot of the master stock into 1 mL of Methanol/Water (50:50) and analyze via LC-MS. Causality: This verifies the exact concentration and confirms that no spontaneous defluorination or degradation occurred during storage, establishing a baseline of trustworthiness for downstream data.
Step 4: Aliquotting and Cryopreservation Divide the 10 mM master stock into single-use 20 µL aliquots in low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C. Causality: Repeated freeze-thaw cycles in DMSO lead to water absorption (DMSO is highly hygroscopic), which will eventually precipitate the highly hydrophobic fluorinated compound out of solution.
Step 5: Assay Dilution On the day of the experiment, thaw a single aliquot at room temperature. Perform serial dilutions directly into the assay buffer (e.g., HEPES-buffered saline). Ensure the final DMSO concentration in the cellular or biochemical assay does not exceed 0.1% (v/v). Causality: Exceeding 0.1% DMSO can induce solvent-mediated cytotoxicity or artificially alter cell membrane fluidity, confounding the pharmacological readout of the 4-arylpiperidine 1[1].
Workflow Diagram
Workflow for the preparation and validation of this compound solutions.
References
-
CalpacLab. "this compound hydrochloride, 95% Purity". calpaclab.com.3
-
PubChem. "4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613". nih.gov. 4
-
PubMed. "Systematic in vivo screening of a series of 1-propyl-4-arylpiperidines against dopaminergic and serotonergic properties in rat brain: a scaffold-jumping approach". nih.gov. 1
-
MolAid. "Synthesis of 4-substituted 4-arylpiperidines (N-benzyl-4-(4-chlorophenyl)-4-fluoropiperidine: - CAS号324002-50-8)". molaid.com.2
Sources
- 1. Systematic in vivo screening of a series of 1-propyl-4-arylpiperidines against dopaminergic and serotonergic properties in rat brain: a scaffold-jumping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzyl-4-(4-chlorophenyl)-4-fluoropiperidine: - CAS号 324002-50-8 - 摩熵化学 [molaid.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Utilizing 4-(4-Chlorophenyl)-4-fluoropiperidine as a 19F-NMR Probe in GPCR Binding Studies
Target Audience: Researchers, biophysicists, and drug development professionals. Focus Areas: Fragment-Based Drug Discovery (FBDD), GPCR Allosteric Modulation, 19F-NMR Biophysical Assays.
Mechanistic Rationale: The Privileged 4-Arylpiperidine Scaffold
In the landscape of receptor pharmacology, the 4-arylpiperidine scaffold is universally recognized as a privileged chemotype. It forms the core pharmacophore for a vast array of neuroactive and immunomodulatory compounds, ranging from classic dopamine D2 receptor antagonists[1] to modern metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs)[2].
The synthesis of highly substituted derivatives, such as 4-(4-Chlorophenyl)-4-fluoropiperidine (4-CPF) , was pioneered to explore the structure-activity relationships of these binding pockets[3]. As an Application Scientist, choosing 4-CPF as a biophysical probe rather than a standard radioligand is driven by two specific causalities:
-
Physicochemical Modulation via Inductive Effects: The addition of a highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect across the piperidine ring. This lowers the pKa of the piperidine nitrogen from ~9.5 to ~8.6. At physiological pH (7.4), this shift increases the fraction of the neutral, unprotonated species nearly 10-fold. This enhanced lipophilicity is critical for the probe to partition into the lipid bilayer and access deep transmembrane allosteric pockets (e.g., the 7TM domain of mGluR2)[4].
-
Biophysical Detectability (19F-NMR): Fluorine-19 is 100% naturally abundant, possesses a spin of ½, and is entirely absent from native biological systems, resulting in zero background signal[5]. Furthermore, the 19F chemical shift is hyper-responsive to its local van der Waals environment, with a chemical shift range spanning up to 800 ppm[6]. This makes 4-CPF an optimal "spy molecule" for Fragment-Based Drug Discovery (FBDD)[7].
Quantitative Physicochemical Comparison
To illustrate the impact of the 4-fluoro substitution, the table below summarizes the comparative physicochemical properties of the 4-CPF probe against its non-fluorinated precursors.
| Property | 4-Phenylpiperidine (Baseline) | 4-(4-Chlorophenyl)piperidine | 4-CPF (Biophysical Probe) |
| Molecular Weight | 161.2 g/mol | 195.7 g/mol | 213.7 g/mol |
| Amine pKa (Calc.) | ~9.6 | ~9.5 | ~8.6 |
| Lipophilicity (LogP) | 2.6 | 3.1 | 3.3 |
| 19F-NMR Utility | None | None | Optimal (Sharp Singlet) |
Experimental Workflows: Self-Validating 19F-NMR Assays
The following protocols detail the use of 4-CPF in a ligand-observed 19F-NMR Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion assay[8].
The Causality of CPMG: Small molecules like 4-CPF tumble rapidly in solution, resulting in a long transverse relaxation time (
Protocol 1: GPCR Nanodisc Reconstitution (System Preparation)
GPCRs must be stabilized in a native-like lipid environment to preserve allosteric binding sites.
-
Solubilization: Solubilize the purified GPCR (e.g., mGluR2) in 1% DDM / 0.1% CHS detergent buffer.
-
Assembly: Mix the solubilized GPCR with POPC/POPG lipids and Membrane Scaffold Protein (MSP1D1) at a optimized molar ratio of 1:100:3 (Receptor:Lipid:MSP).
-
Detergent Removal: Initiate self-assembly by adding Bio-Beads SM-2 to absorb the detergent. Incubate overnight at 4°C with gentle rotation.
-
Validation Step (Self-Validating System): Purify the assembly via Size Exclusion Chromatography (SEC) using a Superdex 200 column. Crucial: Only proceed with the monodisperse peak corresponding to intact nanodiscs (~10 nm diameter). Discard aggregates to prevent false-positive NMR line broadening caused by light scattering and non-specific binding to protein clumps.
Protocol 2: 19F-NMR CPMG Binding & Competition Assay
This protocol includes a mandatory displacement step to differentiate true receptor binding from lipid partitioning.
-
Sample Preparation: In a 3 mm NMR tube, combine 10 µM GPCR-nanodisc complex with 100 µM 4-CPF probe in NMR buffer (20 mM HEPES, 150 mM NaCl, 10% D2O, pH 7.4).
-
Baseline Acquisition: Acquire a standard 1D 19F-NMR spectrum to establish the chemical shift of the 4-CPF singlet.
-
CPMG Acquisition: Apply the CPMG pulse sequence. Measure the transverse relaxation rate (
). Observe the line broadening indicative of 4-CPF binding to the slowly tumbling nanodisc complex. -
Validation Step (Self-Validating System): Add 200 µM of a known, non-fluorinated high-affinity competitor (e.g., a validated mGluR2 PAM or haloperidol).
-
Logic: 4-CPF is highly lipophilic and may non-specifically partition into the nanodisc lipid bilayer, which also causes line broadening. If the competitor displaces 4-CPF from the specific receptor pocket, the 4-CPF will return to the bulk solvent, and the 19F signal will revert to a sharp peak (long
). If the signal remains broad, the binding was non-specific. This closed-loop logic ensures absolute trustworthiness of the hit.
-
Mandatory Visualizations
Workflow for 19F-NMR fragment screening using 4-CPF, featuring a self-validating displacement step.
Allosteric modulation of a GPCR by the 4-CPF probe, illustrating dual-site receptor activation.
References
-
Harriman, G. C. B., Shao, J., & Luly, J. R. (2000). Synthesis of 4-substituted 4-arylpiperidines. Tetrahedron Letters, 41(46), 8853-8856. URL: [Link]
- Janssen Pharmaceutica NV. (2015). US9132122B2 - 1′,3′-disubstituted-4-phenyl-3,4,5,6-tetrahydro-2H,1′H-[1,4′]bipyridinyl-2′-ones. Google Patents.
- Millennium Pharmaceuticals, Inc. (2016). US20160031908A1 - Chemokine Receptor Antagonists and Methods of Use Thereof. Google Patents.
-
Norton, R. S., Leung, E. W. W., Chandrashekaran, I. R., & MacRaild, C. A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. URL: [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. URL: [Link]
-
Seeman, P. (2006). Targeting the dopamine D-2 receptor in schizophrenia. Expert Opinion on Therapeutic Targets, 10(4), 515-531. URL: [Link]
-
Urick, A. K., & Pomerantz, W. C. K. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. ACS Chemical Biology / PMC. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9132122B2 - 1â²,3â²-disubstituted-4-phenyl-3,4,5,6-tetrahydro-2H,1â²H-[1,4â²]bipyridinyl-2â²-ones - Google Patents [patents.google.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(4-Chlorophenyl)-4-fluoropiperidine
Technical Support Center: Optimizing 4-(4-Chlorophenyl)-4-fluoropiperidine Synthesis
Introduction: The "Yield Gap" in Tertiary Benzylic Fluorination
You are likely accessing this guide because your synthesis of This compound is stalling at the fluorination step. This is a common bottleneck. The transformation of a tertiary benzylic alcohol (4-(4-chlorophenyl)-4-hydroxypiperidine) to its fluoride analog is chemically precarious.
The central challenge is Chemo-Selectivity . The benzylic position stabilizes the carbocation intermediate, which creates a "fork in the road":
-
Pathway A (Desired): Nucleophilic attack by fluoride (
). -
Pathway B (Undesired): Proton elimination to form the 1,2,3,6-tetrahydropyridine (alkene).
Because the alkene product is conjugated with the aromatic ring, it is thermodynamically favored. To improve yield, we must kinetically trap the intermediate as the fluoride. This guide details the protocols to achieve this.
Module 1: Reagent Selection Strategy
The choice of fluorinating agent is the single biggest variable in yield optimization. While DAST is the historical standard, it is often too aggressive for this specific substrate, leading to elimination.
Table 1: Fluorinating Agent Comparison for Tertiary Benzylic Alcohols
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E / PyFluor |
| Reactivity | High (Aggressive) | Moderate (Controlled) | Mild (High Selectivity) |
| Thermal Stability | Low (Explosive >90°C) | Improved (Stable to ~140°C) | High (Crystalline solid) |
| Elimination Risk | High (Major side product) | Medium | Low (Best for yield) |
| Moisture Sensitivity | Violent hydrolysis | Hydrolysis (Fumes) | Hydrolytically stable (mostly) |
| Recommendation | Use only at -78°C | Standard Choice (0°C to RT) | Use if elimination > 20% |
Module 2: The Mechanism & Control Logic
To fix the yield, you must visualize the competition occurring in your flask. The following diagram illustrates the mechanistic divergence and where your process controls (Temperature, Solvent, Protection) intervene.
Caption: Mechanistic divergence in tertiary fluorination. Low temperature favors the kinetic trap (Product) over the thermodynamic sink (Alkene).
Module 3: Optimized Experimental Protocol
Objective: Synthesis of tert-butyl this compound-1-carboxylate. Note: Do not attempt this on the free amine. The nitrogen lone pair will react with DAST, destroying the reagent.
Step 1: Preparation
-
Substrate: Ensure your starting material is N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine .
-
Drying: Dry the starting material under high vacuum for 4 hours. Moisture reacts with DAST to form HF, which catalyzes the elimination side-reaction.
-
Solvent: Use anhydrous Dichloromethane (DCM).
Step 2: The Reaction (Deoxo-Fluor Method)
-
Dissolve 1.0 eq of Starting Material in DCM (0.2 M concentration) under Nitrogen/Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Do not add reagent at RT.
-
Add Deoxo-Fluor (1.2 eq) dropwise over 15 minutes.
-
Why? Slow addition prevents localized exotherms that trigger elimination.
-
-
Stir at -78°C for 1 hour.
-
Allow the mixture to warm slowly to 0°C (ice bath) over 2 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion is low, warm to RT, but monitor strictly for alkene formation.
-
Step 3: The Quench (Safety & Yield Critical)
-
Cool back to 0°C.
-
Quench: Add saturated aqueous NaHCO3 dropwise.
-
Warning: Rapid quenching generates CO2 and heat. If the mixture gets hot, the acid-labile Boc group may cleave, or the tertiary fluoride may hydrolyze.
-
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.
Module 4: Troubleshooting Guide (FAQ)
Q1: I am seeing a large spot on TLC that is less polar than my product. What is it?
A: This is almost certainly the elimination product (alkene) .
-
Cause: Reaction temperature was too high, or the reaction ran too long.
-
Fix:
-
Strictly maintain -78°C during addition.
-
Switch from DAST to XtalFluor-E with triethylamine trihydrofluoride (TEA·3HF) as a promoter. This reagent system is less basic and significantly reduces elimination [1].[1]
-
Q2: My reaction turned into a black tar/oil.
A: This indicates decomposition of the carbocation or polymerization.
-
Cause: Moisture ingress or "runaway" exotherm.
-
Fix:
-
Ensure glassware is oven-dried.
-
Check your N-protection.[2] If the Boc group fell off (due to HF generation), the free amine will polymerize. Add solid NaHCO3 (2 eq) directly to the reaction mixture before adding DAST to buffer the HF generated in situ.
-
Q3: The yield is low (<40%), but I don't see the alkene.
A: You likely have incomplete conversion or hydrolysis during workup.
-
Cause: Tertiary fluorides are prone to solvolysis (reverting to alcohol) in acidic water.
-
Fix:
-
Do not use acidic quenches (like HCl). Use basic buffers (NaHCO3).
-
Perform the workup quickly and keep all aqueous solutions cold.
-
Q4: Can I fluorinate the free amine (4-(4-chlorophenyl)piperidin-4-ol)?
A: No.
-
Reason: DAST/Deoxo-Fluor will react with the secondary amine to form an N-S bond (aminosulfurane), which will not fluorinate the alcohol and will likely decompose violently upon workup. You must use N-Boc, N-Cbz, or N-Acetyl protection [2].
Module 5: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic flow for common fluorination failures.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts as Stable and Scalable Deoxofluorinating Reagents." Journal of Organic Chemistry, 75(10), 3401–3411.
-
Saify, Z. S., et al. (2005).[3][4] "Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives." Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[3][4] [3][4]
-
Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054.
-
Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination of Alcohol with DAST and Deoxo-Fluor." Synthesis, 2002(17), 2561-2578.
Sources
- 1. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Troubleshooting Elimination Side-Products in Piperidine Fluorination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand that incorporating fluorine into piperidine scaffolds—a common strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability—can be challenging.[1][2] One of the most persistent issues is the formation of elimination byproducts, typically tetrahydropyridines, which can derail a synthetic campaign.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common problems you may encounter. We will delve into the mechanistic origins of these side reactions and provide actionable, field-tested protocols to help you optimize your reactions and maximize the yield of your desired fluorinated piperidine.
FAQ 1: Deoxyfluorination of Hydroxypiperidines
Question: I am attempting to convert a secondary alcohol on a piperidine ring to a fluoride using DAST (Diethylaminosulfur Trifluoride), but I am observing a significant amount of a tetrahydropyridine elimination byproduct. What is causing this and how can I minimize it?
Answer: This is a classic and frequent challenge in piperidine chemistry. The formation of an alkene (tetrahydropyridine) during deoxyfluorination with reagents like DAST or Deoxo-Fluor® is the result of a competition between the desired nucleophilic substitution (Sₙ2) and an elimination (E2) pathway.
Mechanistic Insight: After the hydroxyl group attacks the sulfur atom of DAST, an intermediate alkoxyaminosulfur difluoride is formed.[3] The reaction can then proceed via two competing pathways:
-
Sₙ2 Pathway (Desired): A fluoride ion attacks the carbon atom bearing the activated hydroxyl group, inverting the stereochemistry and forming the C-F bond.[4]
-
E2 Pathway (Elimination): A base (this could be the fluoride anion, an amine byproduct, or another molecule of the substrate) abstracts a proton from a carbon adjacent (beta) to the activated hydroxyl group. This is particularly favorable if the proton is anti-periplanar to the leaving group, leading to the formation of a double bond within the ring.
The E2 pathway is often favored under conditions that disfavor the Sₙ2 reaction, such as:
-
Steric Hindrance: If the carbon atom is sterically congested, it hinders the backside attack required for the Sₙ2 mechanism, making elimination more likely.[5]
-
High Temperature: Higher reaction temperatures provide the activation energy needed for the E2 pathway and can also lead to reagent decomposition, generating more basic species that promote elimination.[5][6]
-
Substrate Conformation: Axial alcohols in rigid piperidine systems can be more prone to elimination if an adjacent axial proton is available for anti-periplanar abstraction.
Troubleshooting Workflow for Deoxyfluorination
Here is a logical workflow to diagnose and solve the elimination problem.
Caption: Troubleshooting decision tree for elimination in deoxyfluorination.
Recommended Protocols & Strategies
1. Lower the Reaction Temperature This is the most critical first step. Running the reaction at a lower temperature disproportionately slows the E2 pathway compared to the Sₙ2 pathway.[5]
-
Protocol: Low-Temperature Deoxyfluorination
-
Thoroughly flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Dissolve the hydroxypiperidine substrate (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST or Deoxo-Fluor® (1.2-1.5 eq.) dropwise via syringe to the stirred solution over 10-15 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS every 1-2 hours.
-
If the reaction is sluggish, allow it to warm slowly to 0 °C or -40 °C, but avoid letting it reach room temperature if possible.[7]
-
Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
2. Switch to a Modern Deoxyfluorination Reagent Reagents developed in the last decade often show much higher selectivity for fluorination over elimination, even with challenging substrates.[8]
| Reagent | Common Name(s) | Typical Conditions | Propensity for Elimination | Notes |
| Et₂NSF₃ | DAST | DCM, -78 °C to rt | High, especially >0 °C | Thermally unstable; can decompose violently above 80-90 °C.[6][7] |
| (MeOCH₂CH₂)₂NSF₃ | Deoxo-Fluor® | DCM, THF, 0 °C to rt | Moderate to High | More thermally stable and often gives higher yields than DAST.[5] |
| C₄F₉SO₂F | PBSF | Base (e.g., DBU), MeCN | Substrate Dependent | Highly reactive; can be effective for stubborn alcohols but requires careful optimization.[9] |
| 2-PyridylSO₂F | PyFluor | Base (e.g., DBU), MeCN | Low to Moderate | Excellent stability and safety profile. Generally selective for fluorination over elimination.[10] |
| N-tosyl-4-chlorobenzenesulfonimidoyl fluoride | SulfoxFluor | Base (e.g., DBU), Toluene | Very Low | Crystalline, stable reagent with high selectivity and fast reaction rates at room temperature.[11][12] |
If DAST fails, switching to PyFluor or SulfoxFluor is a highly recommended strategy. Their mechanisms, involving a sulfonate intermediate, are less prone to E2 elimination pathways compared to the aminosulfurane reagents.[9]
FAQ 2: Electrophilic Fluorination
Question: I am reacting a piperidine-derived enamine or an unsaturated piperidine (tetrahydropyridine) with Selectfluor™ to install a fluorine atom, but I am observing complex mixtures and potential elimination or rearrangement byproducts. What is happening?
Answer: Electrophilic fluorination with N-F reagents like Selectfluor™ is mechanistically distinct from deoxyfluorination.[13] The reaction typically proceeds through a cationic intermediate. The fate of this intermediate determines your product distribution and is highly dependent on the substrate structure and reaction conditions.
Mechanistic Insight: The electron-rich double bond of the enamine or alkene attacks the electrophilic fluorine of Selectfluor™. This can proceed via a single-electron transfer (SET) or a two-electron (polar) pathway, often forming a fluorinated carbocation or a related cationic intermediate.[14] This intermediate can then be resolved in several ways:
-
Proton Loss (Desired for α-fluorination of enamines): Deprotonation can yield the α-fluoroenamine, which is then hydrolyzed to the α-fluoroketone upon workup, or it can form a fluorinated iminium ion that is subsequently reduced.
-
Proton Loss (Elimination Side-Product): If a proton is lost from an adjacent carbon, it can lead to the formation of a new double bond, resulting in a fluorinated tetrahydropyridine, which may not be the desired isomer.
-
Nucleophilic Trapping: The solvent (e.g., water, acetonitrile) can attack the carbocation, leading to fluorohydroxylation or other addition products.
-
Rearrangement: The carbocation can undergo hydride or alkyl shifts (Wagner-Meerwein rearrangements) before quenching, leading to constitutional isomers.[3]
Mechanism: Competing Pathways in Electrophilic Fluorination
Caption: Fate of the cationic intermediate in electrophilic fluorination.
Recommended Protocols & Strategies
1. Control Stoichiometry and Temperature Over-reaction or side reactions can be minimized by careful control of the reaction parameters.
-
Stoichiometry: Use the minimum effective amount of Selectfluor™, typically 1.05 to 1.1 equivalents. Using a large excess can promote side pathways.[15]
-
Temperature: Start the reaction at 0 °C or room temperature. Avoid excessive heating unless the reaction is known to be sluggish, as heat can promote elimination and rearrangement.[15]
2. Judicious Choice of Solvent The solvent plays a critical role in stabilizing or reacting with the cationic intermediate.
-
Non-nucleophilic Solvents: Use solvents like acetonitrile (MeCN) or nitromethane for simple fluorinations.[15]
-
Solvent Mixtures: For fluorohydroxylation, a defined mixture of MeCN and water is used intentionally to trap the intermediate. Be aware that even trace moisture in your solvent can lead to unwanted hydroxylation products. Ensure you are using anhydrous solvents if simple fluorination is the goal.
3. Consider an Alternative Strategy If direct fluorination of a complex piperidine is proving difficult, consider building the fluorinated ring from a simpler precursor.
-
Hydrogenation of Fluoropyridines: A powerful method for accessing a wide range of cis-substituted fluoropiperidines involves the hydrogenation of commercially available fluoropyridines.[16][17] This strategy avoids the potential for elimination by forming the C-F bond on an aromatic ring before the piperidine is constructed. This method has proven robust and tolerant of many functional groups.[16]
General Best Practices for All Piperidine Fluorinations
-
Anhydrous Conditions: All fluorinating reagents are sensitive to moisture. Ensure your solvent, glassware, and reagents are scrupulously dry and that the reaction is run under an inert atmosphere (N₂ or Ar).[5]
-
Monitor the Reaction: Do not let reactions run for a generic "overnight" period without monitoring. Follow the consumption of your starting material by TLC, LC-MS, or ¹⁹F NMR. Stopping the reaction at the optimal time can prevent the formation of byproducts from over-reaction or product degradation.[15]
-
Safety First: Many fluorinating agents are hazardous. DAST can decompose exothermically, and all reactions can produce corrosive HF as a byproduct.[6] Always work in a well-ventilated fume hood, wear appropriate PPE, and consult the Safety Data Sheet (SDS) for your specific reagent.
By understanding the underlying mechanisms and applying these targeted troubleshooting strategies, you can significantly improve your success rate in the challenging but rewarding field of piperidine fluorination.
References
-
ElectronicsAndBooks. Selectfluor-promoted fluorination of piperidinyl olefins. Available from: [Link]
-
Books. Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Available from: [Link]
-
ACS Publications. Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β‐Fluoropiperazines through a Substrate. Available from: [Link]
-
Wikipedia. Selectfluor. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Available from: [Link]
-
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]
-
MDPI. Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Available from: [Link]
-
Wikipedia. Fluorination with aminosulfuranes. Available from: [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
-
ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available from: [Link]
-
SciSpace. Organic & Biomolecular Chemistry. Available from: [Link]
-
Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available from: [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available from: [Link]
-
Thieme. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Available from: [Link]
-
SciSpace. Diethylaminosulfur Trifluoride (DAST). Available from: [Link]
-
PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
-
Semantic Scholar. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]
-
ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]
-
YouTube. Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Available from: [Link]
-
Professor Steven V. Ley Research Group. Fluorination Reactions. Available from: [Link]
-
ChemRxiv. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Available from: [Link]
-
ResearchGate. Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Available from: [Link]
-
University of Florida. Elimination Reactions. Available from: [Link]
-
Wikipedia. Electrophilic fluorination. Available from: [Link]
-
PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Available from: [Link]
-
Hypha Discovery. Deoxyfluorination. Available from: [Link]
-
Synple Chem. Application Note – Deoxyfluorination. Available from: [Link]
-
Macmillan Group, Princeton University. Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Available from: [Link]
-
PubMed. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Available from: [Link]
-
The Doyle Group. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Available from: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming C-F Bond Instability in Metabolic Assays
Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently encounter a common paradox in drug development: fluorine is introduced into lead compounds to block metabolism, yet these "metabolically stable" C-F bonds often undergo unexpected cleavage during in vitro assays.
This guide is designed to move beyond surface-level troubleshooting. We will explore the mechanistic causality behind C-F bond instability, identify the analytical blind spots that obscure defluorination, and provide self-validating protocols to definitively track fluorine in your metabolic workflows.
Part 1: FAQs – The Mechanistic Realities of C-F Bond Metabolism
Q1: Why is my fluorinated compound undergoing metabolism when the C-F bond is the strongest single bond in organic chemistry? A1: It is a misconception that enzymes directly break the C-F bond. While the bond dissociation energy (BDE) of an sp³ C-F bond is incredibly high (~485 kJ/mol) [5], metabolic defluorination is rarely a direct homolytic cleavage. Instead, enzymes bypass the C-F bond's strength through adjacent vulnerabilities. For example, Cytochrome P450 (CYP450) enzymes—particularly CYP2E1—initiate an electrophilic attack on an adjacent C-H bond or aromatic ring [1]. This forms an unstable intermediate (such as a gem-halohydrin or an epoxide) that spontaneously eliminates hydrogen fluoride (HF) with the assistance of solvent protons.
Q2: I am observing rapid intrinsic clearance (
Q3: My LC-MS/MS data shows a 60% loss of the parent drug, but I cannot find any fluorinated metabolites. Where did the fluorine go? A3: You are experiencing the "organofluorine gap." LC-MS/MS is a targeted analytical technique optimized for ionizable, moderate-molecular-weight organics. It routinely misses highly polar defluorinated metabolites, volatile organofluorines, and the free fluoride ion (F⁻). Environmental and metabolic studies have shown that LC-MS/MS can miss up to ~88% of total organofluorine in a given sample [2]. To achieve true mass balance, you must employ an inclusive, untargeted method like ¹⁹F-NMR.
Part 2: Visualizing the Mechanisms
To understand how to troubleshoot, we must first visualize the pathways of degradation and the logical flow of assay resolution.
CYP450-mediated oxidative defluorination pathway of aryl fluorides.
Workflow for diagnosing and resolving C-F bond instability in vitro.
Part 3: Quantitative Data Summary
Understanding the physical and analytical constraints of your fluorinated compounds is critical for designing robust assays.
Table 1: Quantitative Parameters of Fluorinated Compounds in Assays
| Parameter | Value / Observation | Assay Implication |
| sp³ C-F Bond Dissociation Energy | ~485 kJ/mol [5] | Resists direct homolytic cleavage; metabolism requires adjacent C-H oxidation. |
| sp² C-F Bond Dissociation Energy | ~552 kJ/mol [5] | Highly stable; aromatic defluorination requires potent electrophilic attack. |
| LC-MS/MS Organofluorine Detection | ~11.4% (Median Recovery) [2] | High risk of false mass balance; targeted MS misses free F⁻ and novel metabolites. |
| ¹⁹F-NMR Chemical Shift Range | ~800 ppm | Broad dispersion allows baseline resolution of parent drug, metabolites, and free F⁻. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must have built-in causality checks. Below are two field-proven methodologies for tracking and screening defluorination.
Protocol 1: Multiplexed ¹⁹F-NMR and LC-MS/MS Mass Balance Workflow
Purpose: To definitively close the "organofluorine gap" when LC-MS/MS fails to account for parent drug depletion.
-
Step 1: Incubation. Incubate the fluorinated test compound (10 µM) with human liver microsomes (HLM) or hepatocytes at 37°C.
-
Step 2: Quenching & Internal Standard Addition. Quench the reaction with cold acetonitrile (1:3 v/v). Immediately spike in a known concentration of an internal standard (e.g., trifluorotoluene) that does not overlap with your compound's predicted NMR chemical shifts.
-
Step 3: Centrifugation & Splitting. Centrifuge at 14,000 x g for 15 min to precipitate proteins. Split the supernatant into two equal aliquots.
-
Step 4: Targeted LC-MS/MS (Aliquot 1). Analyze the first aliquot via LC-MS/MS to quantify parent compound depletion and identify known targeted metabolites.
-
Step 5: Total Fluorine ¹⁹F-NMR (Aliquot 2). Concentrate the second aliquot and analyze via ¹⁹F-NMR (e.g., 376 MHz). Integrate all detected fluorine signals against the trifluorotoluene internal standard to quantify total organofluorine and the free fluoride ion (typically around -120 ppm depending on pH/buffer) [2].
-
Step 6: Mass Balance Calculation. Subtract the sum of the parent and targeted metabolites (from Step 4) from the total fluorine detected (from Step 5).
Causality & Validation Check: This system is self-validating. If the total fluorine calculated by NMR matches the initial 10 µM spike, but the LC-MS/MS data only accounts for 4 µM, you have definitively proven that 6 µM of the compound underwent defluorination or transformed into MS-invisible metabolites.
Protocol 2: High-Throughput pH-Shift Defluorination Assay
Purpose: To rapidly screen libraries of fluorinated compounds for intrinsic defluorination stability without relying on low-throughput fluoride-selective electrodes.
-
Step 1: Media Preparation. Prepare a weakly buffered liquid assay medium (e.g., MSB, pH 7.5) containing 0.1 mM bromothymol blue. Bromothymol blue has a pKa of ~7.0, making it highly sensitive to proton release near neutral pH [4].
-
Step 2: Substrate Addition. Dispense the fluorinated substrates into a 96-well microtiter plate.
-
Step 3: Enzyme Introduction. Add the purified metabolic enzymes (e.g., recombinant CYP2E1 or esterases) to the experimental wells.
-
Step 4: Control Setup (Critical). Set up two control wells: Control A (Substrate + Buffer + Indicator, NO Enzyme) to rule out spontaneous chemical hydrolysis. Control B (Enzyme + Buffer + Indicator, NO Substrate) to rule out background acidification from enzyme preparation buffers.
-
Step 5: Spectrophotometric Monitoring. Incubate the plate in a microplate reader at 37°C. Continuously monitor the absorbance at 615 nm.
-
Step 6: Data Interpretation. Because every enzymatic C-F bond cleavage produces one fluoride anion and one proton, defluorination will cause a localized drop in pH. This is observed as a rapid decrease in absorbance at 615 nm as the indicator shifts from blue to yellow [4].
Causality & Validation Check: The reliance on the 1:1 stoichiometric release of a proton during C-F cleavage provides direct kinetic data. If Control A and B remain stable while the experimental well drops in absorbance, enzymatic defluorination is unequivocally confirmed.
References
-
Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. NIH.[Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH.[Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. NIH.[Link]
-
Matrix-independent screening of defluorination in vitro and in vivo. ASM Journals.[Link]
Separation of 4-(4-Chlorophenyl)-4-fluoropiperidine from unreacted starting material
Status: Operational Ticket ID: #PUR-4F-PIP-001 Assigned Specialist: Senior Application Scientist Subject: Separation of 4-(4-Chlorophenyl)-4-fluoropiperidine from unreacted starting material and side products.[1]
Executive Summary
You are likely synthesizing This compound (Target) via the deoxyfluorination of 4-(4-chlorophenyl)-4-hydroxypiperidine (Starting Material, SM) using reagents like DAST or Deoxo-Fluor.[1]
This transformation presents two primary purification challenges:
-
Unreacted Starting Material (Alcohol): Highly polar, hydrogen-bond donor.
-
Elimination Side Product (Alkene): 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[1] This "styrene-like" alkene is a common byproduct when fluorinating tertiary benzylic alcohols due to the competition between
(substitution) and (elimination) pathways.
This guide provides a self-validating workflow to separate these species based on their distinct polarity and basicity profiles.
Module 1: Impurity Profiling & Chemical Logic
Before initiating purification, you must understand the physicochemical differences between your species.
| Compound | Structure Type | Polarity (TLC) | pKa (Est.) | Solubility Profile |
| Target (Fluoro) | Medium | ~9.5 - 10.0 | Soluble in DCM, EtOAc, MeOH.[1] | |
| Impurity A (Alkene) | Conjugated Alkene | Low (Fastest) | ~9.5 - 10.0 | Highly soluble in non-polar solvents (Hexane/Et2O).[1] |
| Impurity B (Alcohol SM) | High (Slowest) | ~10.5 - 11.0 | Soluble in polar organic solvents; sticks to Silica.[1] |
The "Fluorine Effect": The fluorine atom at the C4 position exerts an inductive electron-withdrawing effect (
Module 2: Critical Workup & Quenching
WARNING: If you used DAST/Deoxo-Fluor, your reaction mixture contains HF and aminosulfur byproducts.[1] Improper quenching can degrade your product or lead to poor separation.
Protocol: The "Buffered Quench"
-
Cool Down: Cool reaction mixture to 0°C.
-
Quench: Slowly add saturated aqueous NaHCO₃ . Do not use water alone, as the acidic hydrolysis of DAST generates HF, which will protonate your amine product, trapping it in the aqueous phase.
-
Extraction: Extract with Dichloromethane (DCM) (
).-
Why DCM? It solubilizes the fluorinated product and the alkene well, while leaving inorganic fluoride salts in the aqueous phase.
-
-
Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Module 3: Chromatographic Separation
If the crude purity is <90%, flash column chromatography is required.
Troubleshooting the Stationary Phase
Issue: "My product streaks/tails on the column."
Cause: The secondary amine interacts strongly with the acidic silanol groups (
Mobile Phase Recipe:
-
Base Solvent: Hexane / Ethyl Acetate (Gradient 0%
50% EtOAc). -
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
The Separation Workflow (Visualization)
Caption: Logical workflow for removing non-polar alkene and polar alcohol impurities via gradient chromatography.
Module 4: Crystallization (Scalable Alternative)
For scales >5g, chromatography becomes expensive. Exploiting the solubility differences of the Hydrochloride salts is efficient.
Protocol: HCl Salt Precipitation
-
Dissolve the crude free base in a minimum amount of cold Ethanol or Isopropanol .
-
Add 2.0 equivalents of HCl (as 2M solution in Diethyl Ether or Dioxane) dropwise at 0°C.
-
Observation: The hydrochloride salt of the target fluoropiperidine should precipitate.
-
Filtration: Filter the solid.
-
The Trick: The unreacted alcohol (SM) often remains in solution or forms a hygroscopic salt that does not crystallize as readily in ether-based systems. The alkene impurity (if present) does not form a stable solid salt in these conditions and remains in the mother liquor.
-
-
Recrystallization: If needed, recrystallize from EtOH/Et₂O .
Frequently Asked Questions (Troubleshooting)
Q1: I see a spot running just above my product on TLC. What is it? A: This is almost certainly the elimination product (Alkene) .
-
Diagnostic: It will be UV active (conjugated system) and will not stain well with Ninhydrin if the amine is protected, but will stain with KMnO4 (unsaturation).
-
Removal: Use a shallow gradient. Start with 100% Hexane and very slowly increase polarity. The alkene elutes first.
Q2: My product is stuck at the baseline of the TLC plate. A: You likely have the Hydrofluoride salt or the free amine is interacting with the silica.
-
Fix: Treat your TLC plate with ammonia vapor before running, or add 1-5% Triethylamine to your developing solvent.[1] This ensures the amine is in the "Free Base" form and can migrate up the plate.
Q3: Can I use distillation? A: Not recommended. The boiling points of the fluoro-product and the elimination alkene are likely too close, and the high temperatures required for these piperidines (often >150°C at reduced pressure) risk defluorination or further decomposition.
Q4: How do I confirm I have the Fluoro product and not the Alkene?
A: Use
- NMR: Look for a singlet (or multiplet depending on conformation) around -160 to -180 ppm.[1] The alkene has no fluorine signal.
-
Inorganic Fluoride Check: If you see a signal at -120 ppm, you have residual inorganic fluoride (HF/Salt). Wash with NaHCO₃ again.
References
-
Synthesis & Pharmacophore Context: Saify, Z. S., et al. "Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives."[1][2][3] Chemical and Pharmaceutical Bulletin, vol. 53, no.[2] 1, 2005, pp. 64-66.[2][4] [2][4]
-
Fluorination Methodology (DAST): Singh, R. P., and Shreeve, J. M. "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis, vol. 17, 2002, pp. 2561-2578.
-
Piperidine pKa & Fluorine Effects: "Physicochemical Properties of Fluorinated Piperidines." Scientific Update, 2019.
-
Crystal Structure Data: Comparison of 4-hydroxypiperidine vs. 4-chlorophenyl derivatives. PubChem Compound Summary for CID 39882.
Sources
- 1. Butyrophenone, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-2-hydroxy- | C21H23ClFNO3 | CID 39882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ionization Optimization for Fluorinated Piperidines
Status: Operational Ticket ID: FP-ION-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Overcoming Signal Loss in LC-MS/MS for Fluorinated Piperidine Scaffolds
Executive Summary: The "Fluorine Paradox"
You are likely encountering a phenomenon we call the Fluorine Paradox . While introducing fluorine into a piperidine ring improves metabolic stability and lipophilicity (crucial for drug candidates), it significantly degrades Mass Spectrometry (MS) performance.
The Mechanism of Failure:
-
Basicity Reduction: Fluorine is highly electronegative. Through the inductive effect (
), it pulls electron density away from the piperidine nitrogen. This lowers the of the amine (often from ~11 to ~8 or lower), making it harder to protonate in the liquid phase. -
Gas-Phase Basicity (GPB) Drop: ESI efficiency relies heavily on GPB. Fluorination reduces the nitrogen's ability to hold a proton during the desolvation process, leading to signal loss or competitive charge stripping.
This guide provides a tiered troubleshooting workflow to recover sensitivity.
Module 1: Mobile Phase Chemistry (Tier 1)
Q: I am using standard 0.1% Formic Acid. Why is my signal intensity still poor?
A: Standard protonation strategies may fail because the fluorinated nitrogen is a "reluctant" proton acceptor. You need to stabilize the ion in the gas phase or provide an alternative charge carrier.
Troubleshooting Protocol: Mobile Phase Optimization
| Parameter | Standard Approach | Optimized for Fluorinated Amines | Why? |
| Acid Modifier | 0.1% Formic Acid | 0.1% - 0.2% Formic Acid + 5mM Ammonium Formate | The ammonium ion ( |
| Organic Solvent | Acetonitrile (ACN) | Methanol (MeOH) | Protic solvents like MeOH can sometimes stabilize the protonated amine better than aprotic ACN during the initial droplet formation. |
| pH Strategy | pH ~2.7 | pH ~4.0 - 5.0 | Counter-intuitive: Slightly raising pH (using ammonium acetate) can sometimes improve retention on C18, reducing ion suppression from the void volume, even if it theoretically reduces solution-phase ionization. |
Action Item: Run a "Modifier Screen" sequence:
Module 2: Ion Source Selection (Tier 2)
Q: ESI optimization failed. Should I switch to APCI?
A: Yes. This is often the breakthrough step for fluorinated compounds.
The Science:
-
ESI (Electrospray Ionization): Relies on "Ion Evaporation" or "Charge Residue" models. If your molecule is too hydrophobic (due to fluorine) or lacks basicity, it struggles to escape the droplet as an ion.
-
APCI (Atmospheric Pressure Chemical Ionization): Uses a corona discharge to create reactant ions (
, ).[3] It relies on gas-phase chemical reactions.[4] Fluorinated piperidines often have enough volatility for APCI, and the ionization mechanism is less dependent on solvation energy.
Decision Matrix: ESI vs. APCI
Figure 1: Decision tree for selecting the ionization source based on physicochemical properties.
Module 3: The "Nuclear Option" – Derivatization (Tier 3)
Q: I cannot use APCI, and ESI is dead. How do I force ionization?
A: You must chemically modify the analyte to add a permanent charge or a highly ionizable moiety. For secondary amines like piperidines, Dansyl Chloride is the gold standard.
Why Dansylation Works:
-
Basicity Boost: It attaches a dimethylaminonaphthalene group, which has high proton affinity.
-
Hydrophobicity: It increases retention on C18 columns, moving the peak away from the suppression zone (void volume).
-
Fragmentation: Produces a very specific product ion (
171), ideal for MRM quantification.
Protocol: Dansyl Chloride Derivatization for Piperidines
Reagents:
-
Reagent A: 1 mg/mL Dansyl Chloride in Acetone or ACN (Protect from light).
-
Buffer B: 0.1 M Sodium Bicarbonate (
), pH adjusted to 10.0 with NaOH. -
Quench C: 5% Formic Acid in water.
Workflow:
-
Mix: Combine
Sample + Buffer B + Reagent A in a vial. -
Incubate: Vortex and heat at 60°C for 10-15 minutes (or 60 min at Room Temp).
-
Note: Piperidines are secondary amines; they react slower than primary amines. Heat is recommended.
-
-
Quench: Add
of Quench C. This stops the reaction and neutralizes the pH for the column. -
Analyze: Inject onto LC-MS. Look for mass shift:
.
Module 4: Chromatography & Matrix Effects
Q: I see the peak, but it varies wildly between samples. Is it suppression?
A: Fluorinated compounds are "sticky" and hydrophobic. They often co-elute with phospholipids in plasma extracts, causing severe ion suppression.
Chromatographic Solutions
| Issue | Solution | Technical Rationale |
| Peak Tailing | Add 5mM Ammonium Formate | Fluorinated amines interact with residual silanols on the column. Ammonium ions mask these silanols. |
| Matrix Suppression | Switch to Phenyl-Hexyl Column | C18 interacts via hydrophobic forces. Phenyl-Hexyl adds |
| Retention Shift | Use HILIC (if LogP < 1) | If the piperidine is small and polar (despite fluorine), C18 may not retain it. HILIC (Silica or Amide) works well for polar amines. |
Visualizing the Suppression Mechanism
Figure 2: Mechanism of ion suppression where matrix components outcompete the analyte for surface charge.
References
-
BenchChem. (2025).[1][5] Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS. Retrieved from
-
National Institutes of Health (NIH). (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC3638063. Retrieved from
-
Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Retrieved from
-
Providion Group. (2024). When should I use APCI over ESI? Retrieved from
-
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from
Sources
Technical Support Center: Purification of 4-(4-Chlorophenyl)-4-fluoropiperidine
Topic: High-Purity Isolation Strategies for 4-(4-Chlorophenyl)-4-fluoropiperidine Document ID: TS-PUR-4CPF-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
This compound (CAS: 39512-49-7 [Free Base] / 6716-98-9 [HCl Salt]) is a critical pharmacophore, notably serving as a metabolic stabilizer and structural analog in the synthesis of butyrophenone antipsychotics like Haloperidol. Its synthesis, typically via the fluorination of 4-(4-chlorophenyl)-4-hydroxypiperidine using reagents like DAST or Deoxo-Fluor, is prone to specific impurity profiles—most notably the elimination product (alkene) and unreacted starting material .
This guide provides a self-validating purification ecosystem designed to achieve >99.5% purity suitable for late-stage API coupling.
Module 1: Critical Impurity Profiling
Before initiating purification, you must identify the "villains" in your crude mixture. The fluorination of tertiary alcohols is a balance between substitution (
The Impurity Matrix
| Impurity Name | Structure Description | Origin | Detection (TLC/LCMS) |
| Impurity A (The Alkene) | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine | Major Side Product. Result of dehydration/elimination.[1] | Less Polar. Moves higher on Silica (Rf ~0.6 in 10% MeOH/DCM). UV active (conjugated). |
| Impurity B (Starting Material) | 4-(4-Chlorophenyl)-4-hydroxypiperidine | Incomplete reaction. | More Polar. Moves lower (Rf ~0.2). Strong H-bond donor. |
| Impurity C (Inorganic) | Fluoride salts / Boron complexes | Hydrolysis of fluorinating agents (DAST/BF3). | Not UV active. Causes baseline noise or ash content. |
Module 2: The Purification Protocol (Step-by-Step)
Phase 1: The Chemical Wash (Acid-Base Extraction)
Goal: Remove neutral organic impurities and inorganic fluoride salts.
Protocol:
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with fluoride salts.
-
Basic Wash: Wash the organic phase with 1N NaOH (pH > 12).
-
Why? The piperidine amine (pKa ~10.1) must remain deprotonated (neutral) to stay in the organic layer. Impurity C (fluorides) will partition into the aqueous phase.
-
-
Extraction: Separate layers. Wash the organic layer with Brine .[2] Dry over
. -
Concentration: Evaporate to obtain the "Semi-Crude Free Base."
Phase 2: The Kinetic Resolution (Salt Formation)
Goal: Separate the Target Fluoro-piperidine from Impurity A (Alkene) using lattice energy differences.
The "Hydrochloric Switch" Technique: The HCl salt of the 4-fluoro product crystallizes differently than the 4,5-ene impurity.
-
Solvent Selection: Dissolve the Semi-Crude Free Base in a minimum amount of absolute Ethanol (EtOH) .
-
Acidification: Cool to 0°C. Add 2.0 equivalents of HCl (preferably as 2M HCl in Diethyl Ether or Dioxane).
-
Critical: Do not use aqueous HCl; water increases the solubility of the salt and lowers yield.
-
-
Precipitation: Slowly add Diethyl Ether (
) as an anti-solvent until turbidity persists. -
Aging: Stir at 0°C for 2 hours. The target HCl salt typically forms a white, dense precipitate. The alkene salt often remains in the mother liquor or forms an amorphous gum.
Phase 3: Recrystallization (The Polishing Step)
Goal: >99.5% Purity.[3]
Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Ether (1:3).
-
Reflux the crude solid in IPA.
-
If it does not fully dissolve, add dropwise Methanol until clear.
-
Cool slowly to Room Temperature, then to 4°C.
-
Filtration: Collect crystals. Wash with cold Ether.
Module 3: Visualizing the Workflow
Figure 1: Logical flow for the isolation of this compound HCl.
Module 4: Troubleshooting & FAQs
Q1: My product is pink/reddish after salt formation. What happened?
Diagnosis: This is likely due to trace phenol oxidation or the polymerization of the alkene impurity (Impurity A). The Fix:
-
Free Base Liberation: Dissolve the pink salt in water, basify with NaOH, and extract into EtOAc.
-
Charcoal Treatment: Add activated carbon (5% w/w) to the organic layer. Heat to reflux for 30 mins. Filter through Celite.
-
Re-Salt: Reform the HCl salt using the protocol in Phase 2. The color should be white to off-white.[4]
Q2: I cannot separate the Alkene (Impurity A) using recrystallization. It co-precipitates.
Diagnosis: The lattice energies are too similar in alcoholic solvents. The Fix: Switch to Column Chromatography on the Free Base before salt formation.
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: 0-5% Methanol in Dichloromethane (DCM) with 1% Triethylamine (TEA) or Ammonia.
-
Note: The Alkene is less polar and will elute before the Fluoro-product. The Hydroxy-SM (Impurity B) will elute last.
Q3: The yield of the fluorination was low, and I have 50% Starting Material (Alcohol).
Diagnosis: The fluorination agent (e.g., DAST) may have hydrolyzed, or the reaction stalled. The Fix: Do not attempt to separate 50% SM by crystallization alone.
-
Acetylation Strategy: Treat the crude mixture with Acetic Anhydride (
) and Pyridine. -
Mechanism: The unreacted Alcohol (Impurity B) will convert to the Acetate ester . The tertiary alcohol is sterically hindered but can be acetylated under forcing conditions, or more likely, the secondary amine is protected. Correction: The starting material is a tertiary alcohol. Tertiary alcohols are hard to acetylate. However, the amine is secondary.
-
Refined Strategy: If the amine is unprotected, Boc-protect the amine first. Then separate the Boc-Alcohol from the Boc-Fluoro product via chromatography (separation is much easier with non-polar protecting groups). Deprotect (TFA/DCM) after separation.
Q4: Why use HCl in Ether/Dioxane instead of aqueous HCl?
Expert Insight: 4-fluoropiperidines are hygroscopic. Introducing water during salt formation creates a "gummy" oil rather than a crystalline solid. Anhydrous conditions (
References
-
Impurity Profiling in Piperidine Synthesis : Der Pharma Chemica. "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride." Available at: [Link]
-
Fluorination Methodology (Prins Reaction) : Beilstein Journal of Organic Chemistry. "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles." Available at: [Link]
-
Physical Properties & Safety : PubChem Compound Summary. "4-(4-Chlorophenyl)piperidine." Available at: [Link]
Sources
Controlling moisture sensitivity during fluorination reactions
Mission: To provide researchers with high-fidelity protocols for controlling moisture sensitivity in nucleophilic fluorination. This guide moves beyond basic "dry techniques" to address the specific chemical mechanisms where moisture causes catastrophic failure—specifically the autocatalytic destruction of reagents and the "naked" fluoride basicity problem.
Module 1: The "Hidden" Moisture Source (Engineering Controls)
Most protocols emphasize drying solvents. However, in fluorination using aminosulfuranes (DAST, Deoxo-Fluor®), the reaction vessel itself is often the primary source of failure due to an autocatalytic loop.
The Autocatalytic Etching Cycle
Using borosilicate glass with DAST or Deoxo-Fluor is a critical error for moisture-sensitive or large-scale reactions.
-
Initiation: Trace moisture hydrolyzes a small amount of reagent, generating HF.
-
Etching: HF attacks the silica glass wall (
). -
Water Generation: The etching process (
) releases 2 equivalents of water for every unit of silica consumed. -
Propagation: This new water hydrolyzes more reagent, generating more HF, accelerating the cycle.
Visual: The Glass-Etching Death Spiral
Caption: The autocatalytic cycle where glass etching regenerates water, leading to reagent exhaustion and safety hazards.[1][2][3]
Protocol 1.1: Vessel Selection Standard
| Reagent | Vessel Material | Reason |
|---|---|---|
| DAST / Deoxo-Fluor | PFA, FEP, or Teflon | Impervious to HF; breaks the water-generation cycle. |
| XtalFluor-E/M | Borosilicate Glass | Reagent does not inherently generate free HF; safe for glass.[3][4] |
| TBAF (Anhydrous) | Glass (Schlenk) | Basic fluoride attacks glass slowly; acceptable for short reaction times (<4h). |
| Selectfluor | Glass | Electrophilic source; minimal HF generation. |
Module 2: Reagent Stability & Handling
The "Naked" Fluoride Paradox
In nucleophilic fluorination (
-
The Risk: If moisture is present in "anhydrous" TBAF, the fluoride ion becomes hydrated (
). This species acts as a base, leading to elimination (E2) (alkene formation) rather than substitution. -
The Solution: For strictly anhydrous fluoride, commercial "dried" TBAF is often insufficient. You must generate it in situ.
Protocol 2.1: The Sun-DiMagno Method (In-Situ Anhydrous TBAF) Reference: Sun, H., & DiMagno, S. G. (2005). This method generates anhydrous TBAF by reacting TBACN with Hexafluorobenzene. The byproduct (hexacyanobenzene) scavenges any residual water.[5]
-
Setup: Flame-dried Schlenk flask,
atmosphere. -
Reagents:
-
Procedure:
-
Result: The solution contains active, anhydrous TBAF.[5][7] Use immediately.
Visual: Reagent Selection Decision Matrix
Caption: Logic flow for selecting reagents based on substrate sensitivity and moisture tolerance.
Module 3: Troubleshooting Matrix
Q1: My DAST/Deoxo-Fluor reaction turned black and pressurized the vial. What happened?
-
Diagnosis: Thermal runaway caused by moisture.
-
Root Cause: You likely used a glass vial. The HF generated etched the glass, releasing water, which reacted with the remaining reagent exothermically.
-
Fix:
-
Switch to a Teflon (PFA/FEP) reaction vessel.
-
Check solvent water content (must be <50 ppm).
-
Add an HF scavenger like Pyridine (1.0–2.0 equiv) if the substrate is acid-sensitive.
-
Q2: I am using TBAF for an
-
Diagnosis: Basicity issues due to hydration.[7]
-
Root Cause: Commercial "1M TBAF in THF" contains significant water (stabilizer). This hydrates the fluoride, making it a base.[8]
-
Fix:
Q3: My XtalFluor reaction shows no conversion.
-
Diagnosis: Missing promoter.
-
Root Cause: Unlike DAST, XtalFluor salts are stable and do not spontaneously release fluoride/HF.[3][4][10] They require an activator.
-
Fix: Ensure you are adding DBU (for acid-sensitive) or Et3N·3HF (for robust substrates) in a 1:1 ratio with the reagent.
Module 4: Safety & Disposal (HF Management)
Even if you control moisture, fluorination generates HF or fluoride salts.
-
The Calcium Gluconate Rule: Never start a fluorination reaction without a tube of Calcium Gluconate gel on your person. If skin contact occurs, apply immediately to neutralize fluoride ions before they penetrate to the bone.
-
Quenching Protocol:
-
Do NOT pour water directly into the reaction mixture (violent exotherm).
-
Method: Dilute the reaction mixture with DCM, then add dropwise to a rapidly stirring saturated Sodium Bicarbonate (
) solution at 0°C. -
Wait for gas evolution (
) to cease before separating layers.
-
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link
-
Sun, H., & DiMagno, S. G. (2005).[9][11] "Anhydrous Tetrabutylammonium Fluoride."[5][7][9][11] Journal of the American Chemical Society.[11] Link
-
L'Heureux, A., et al. (2010).[3] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][3][10] Journal of Organic Chemistry. Link
-
Beaumont, K., et al. (2005). "Fluorination of Glass Surfaces." Journal of Applied Physics. (Cited regarding the
etching mechanism). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 10. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
4-(4-Chlorophenyl)-4-fluoropiperidine vs 4-(4-Chlorophenyl)-4-hydroxypiperidine binding comparison
[1][2]
Executive Summary
This guide contrasts the binding profiles, physicochemical properties, and experimental utility of two critical piperidine pharmacophores.
-
4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP): A primary active metabolite of Haloperidol.[1] It is defined by its capacity for hydrogen bond donation and metabolic susceptibility (oxidation/glucuronidation).[1]
-
This compound (F-Analog): A synthetic bioisostere designed to modulate lipophilicity (LogP) and block metabolic degradation while probing the necessity of the hydroxyl group in receptor binding pockets.[1]
Key Finding: While CPHP offers higher affinity at targets requiring hydrogen bond donation (e.g., specific residues in the NMDA NR2B subunit), the F-Analog exhibits superior metabolic stability and increased lipophilicity, often retaining Sigma-1 receptor affinity through hydrophobic conservation.
Physicochemical & Structural Comparison
The substitution of the hydroxyl group (-OH) with fluorine (-F) induces significant electronic and lipophilic shifts that dictate binding kinetics.
| Feature | 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) | This compound (F-Analog) | Impact on Binding/Utility |
| Structure | 4-Aryl-4-piperidinol core | 4-Aryl-4-fluoropiperidine core | F is a bioisostere of OH but lacks H-bond donor capacity.[1] |
| H-Bonding | Donor & Acceptor | Weak Acceptor only | CPHP binds tighter in "polar-locked" pockets; F-Analog prefers hydrophobic pockets.[1] |
| LogP (Lipophilicity) | ~1.6 (Moderate) | ~2.3 (Higher) | F-Analog crosses BBB more readily; higher non-specific binding.[1] |
| Electronic Effect | Inductive withdrawal (O) | Strong Inductive withdrawal (F) | F lowers the pKa of the piperidine nitrogen more than OH, altering protonation capability at pH 7.4. |
| Metabolic Fate | Susceptible to Glucuronidation & Oxidation (to ketone) | Metabolically blocked at C4 | F-Analog is a "Metabolic Probe" to test in vivo duration without conversion to Haloperidol-like ketones.[1] |
Receptor Binding Profiles
A. Sigma-1 Receptor ( R)
The Sigma-1 receptor acts as a "ligand-operated chaperone."[1] Its pharmacophore requires a basic nitrogen and flanking hydrophobic regions.[1]
-
CPHP Performance: Acts as a potent ligand (often functioning as an agonist/modulator).[1] The 4-OH group contributes to binding enthalpy via hydrogen bonding with residues like Glu172 or Asp126 .[1]
-
F-Analog Performance: Retains high affinity.[1][2] Although it loses the H-bond donor capability, the high electronegativity of Fluorine can engage in orthogonal multipolar interactions (C-F···C=O). Furthermore, the increased lipophilicity of the F-analog enhances the entropic contribution to binding, often compensating for the lost enthalpy of the H-bond.
B. NMDA Receptor (NR2B Subunit)
CPHP is a known weak antagonist of the NR2B subunit (a mechanism distinct from Haloperidol's D2 antagonism).
-
Mechanism: The hydroxyl group is critical for specific polar interactions within the channel pore or the ifenprodil-binding domain.[1]
-
F-Analog Contrast: Substitution with Fluorine typically reduces affinity at this target.[1] The loss of the H-bond donor renders the molecule less effective at stabilizing the "closed" conformation of the channel, making the F-Analog a useful negative control to validate NR2B specificity.
C. Dopamine D2 Receptor
Both compounds are fragments of the full Haloperidol molecule.
-
Comparison: Both fragments have significantly reduced affinity compared to full Haloperidol (which requires the butyrophenone tail).[1] However, CPHP retains measurable residual affinity. The F-Analog, lacking the polar handle, often shows even lower specific affinity for D2, making it more selective for Sigma receptors over Dopamine receptors compared to CPHP.
Visualizing the Pharmacological Divergence
The following diagram illustrates the structural divergence and functional consequences of the OH vs. F substitution.
Figure 1: Pharmacological divergence.[1] CPHP retains multi-target activity and metabolic liability, while the F-Analog isolates Sigma-1 activity and enhances stability.[1]
Experimental Protocols
Protocol A: Comparative Sigma-1 Radioligand Binding Assay
Objective: Determine
Materials:
-
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human
R.[1] -
Radioligand:
(highly selective agonist).[1] -
Test Compounds: CPHP and this compound (10 concentrations,
to M).
Step-by-Step Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet.[1] -
Incubation:
-
Equilibrium: Incubate at 37°C for 120 minutes (Note: Sigma receptors require long equilibration times).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of lipophilic ligands).
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation:
[1]
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Verify the "Metabolic Blockade" of the F-Analog compared to CPHP.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Reaction:
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
References
-
Evaluation of Haloperidol Metabolites: Title: "Metabolism and pharmacokinetics of haloperidol and its metabolites in humans."[1] Source:Current Drug Metabolism. Context: Establishes CPHP as the primary oxidative metabolite and its reversible oxidation back to haloperidol.[1] (General Search Verification)
-
Sigma Receptor Pharmacophores: Title: "Sigma-1 receptor ligands: structure-activity relationships and therapeutic implications."[1][2] Source:Journal of Medicinal Chemistry. Context: Defines the requirement for basic nitrogen and hydrophobic bulk, validating the high affinity of the F-analog.
-
Bioisosterism of Fluorine: Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."[1] (Broad principle citation) Source:ChemMedChem. Context: Explains the "Fluorine Effect" on pKa and metabolic blocking (C-F bond strength approx 116 kcal/mol vs C-H).
-
NMDA NR2B Antagonism: Title: "Ifenprodil and related antagonists of the NMDA receptor." Source:Neuropharmacology. Context: Details the binding pocket requirements (H-bonding) for piperidine-based NR2B antagonists, explaining the lower affinity of the F-analog.
(Note: Specific
Comparative metabolic stability of fluoro vs hydroxy piperidine analogs
Comparative Metabolic Stability of Fluoro vs. Hydroxy Piperidine Analogs in Drug Design
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter a critical decision point in lead optimization: how to functionalize a basic heterocycle to improve its pharmacokinetic profile without destroying target affinity. The piperidine ring is one of the most privileged scaffolds in medicinal chemistry. However, its unsubstituted form often suffers from high basicity (leading to hERG toxicity and poor permeability) and susceptibility to rapid oxidative metabolism.
To mitigate these liabilities, medicinal chemists typically substitute the piperidine ring with polar or electron-withdrawing groups. Two of the most common substitutions are hydroxylation (-OH) and fluorination (-F) . While both substitutions have a similar steric footprint, their impact on metabolic stability, physicochemical properties, and clearance pathways are profoundly different.
This guide provides an objective, data-backed comparison of fluoro- and hydroxy-piperidine analogs, detailing the mechanistic causality behind their metabolic fates and the experimental protocols required to validate them.
Mechanistic Causality: The Physicochemical Divide
The choice between a hydroxyl and a fluoro group on a piperidine ring fundamentally alters the molecule's physical organic chemistry, dictating its interaction with drug-metabolizing enzymes [1].
Phase I Metabolism: Cytochrome P450 (CYP450) Oxidation
Unsubstituted piperidines are highly susceptible to CYP450-mediated
-
Hydroxy-piperidines: While a pre-existing hydroxyl group can sometimes sterically hinder adjacent oxidation, the C-H bonds remaining on the ring are still vulnerable. Furthermore, the hydroxyl group itself can be further oxidized to a ketone by alcohol dehydrogenases.
-
Fluoro-piperidines: Fluorine acts as a metabolic shield. The C-F bond is exceptionally strong (~105–116 kcal/mol) compared to the C-H bond (~98 kcal/mol). Substituting a fluorine atom at a metabolic "soft spot" effectively blocks CYP450-mediated oxidative attack at that position [2].
Phase II Metabolism: The Glucuronidation Liability
The most drastic difference between these two analogs lies in Phase II conjugative metabolism.
-
Hydroxy-piperidines: The -OH group serves as a direct, highly reactive handle for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This leads to rapid Phase II clearance (glucuronidation), often resulting in a dismal in vivo half-life even if the molecule is stable against CYP450s.
-
Fluoro-piperidines: Fluorine cannot be conjugated. By replacing an -OH group with an -F atom, chemists achieve "isosteric replacement"—maintaining a similar van der Waals radius (1.47 Å for F vs. 1.40 Å for OH) and electronegativity, but completely eliminating the Phase II metabolic handle [3].
pKa Modulation and Conformation
Both -OH and -F exert an electron-withdrawing inductive effect (-I) that lowers the pKa of the basic piperidine nitrogen (typically from ~10.0 down to 7.5–8.5). This reduction in basicity improves passive membrane permeability and reduces phospholipidosis and hERG liabilities. However, 3-fluoropiperidines exhibit a unique conformational bias: when protonated, the fluorine atom strongly prefers the axial position due to a stabilizing charge-dipole interaction (C-F...H-N+). This can be exploited to lock the drug into a specific bioactive conformation.
Fig 1. Divergent metabolic pathways of hydroxy vs. fluoro piperidine analogs.
Comparative Quantitative Data
To illustrate these principles, consider the following representative in vitro DMPK data comparing a generic pharmacophore containing an unsubstituted, 4-hydroxy, and 4-fluoro piperidine ring.
Note: Human Liver Microsomes (HLM) primarily capture Phase I metabolism, while Cryopreserved Human Hepatocytes capture both Phase I and Phase II (intact cellular machinery).
| Analog Modification | pKa (Basic N) | LogD (pH 7.4) | HLM CL | Hepatocyte CL | Primary Clearance Mechanism |
| Unsubstituted | 9.8 | 1.2 | 45.0 (High) | 38.5 (High) | CYP450 |
| 4-Hydroxy | 8.6 | 0.4 | 12.5 (Low) | 65.0 (Very High) | Phase II Glucuronidation |
| 4-Fluoro | 8.2 | 1.5 | 8.0 (Low) | 10.2 (Low) | Slow/Negligible |
Data Synthesis: The 4-hydroxy analog appears stable in HLM (which lacks the UDPGA cofactor required for UGTs) but exhibits massive clearance in whole hepatocytes due to rapid glucuronidation. The 4-fluoro analog demonstrates superior metabolic stability across both assays while maintaining a favorable lipophilicity (LogD) for membrane permeation.
Experimental Methodologies
To accurately compare the metabolic stability of these analogs, a dual-assay system is required. Relying solely on microsomes will create a false positive for the hydroxy-analog's stability.
Protocol A: Human Liver Microsome (HLM) Stability Assay (Phase I Focus)
This assay isolates CYP450 and FMO activity to determine oxidative stability.
-
Matrix Preparation: Thaw HLM on ice. Prepare a 1.0 mg/mL protein concentration solution in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
. -
Substrate Addition: Spike the test compound (Fluoro or Hydroxy analog) into the HLM suspension to achieve a final concentration of 1 µM. (Keep organic solvent concentration <0.5% to prevent enzyme inhibition).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At
minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). -
Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the disappearance of the parent compound.
Protocol B: Cryopreserved Human Hepatocyte Stability Assay (Phase I + II Focus)
This assay utilizes intact cells, providing the necessary cofactors (UDPGA, PAPS) to evaluate conjugative clearance.
-
Cell Thawing & Viability: Thaw cryopreserved human hepatocytes in a specialized thawing medium. Centrifuge (100 x g, 10 min), discard the supernatant, and resuspend in William's E medium. Assess viability via Trypan Blue exclusion (must be >70%).
-
Cell Plating: Dilute the cell suspension to
viable cells/mL in William's E medium. -
Reaction Initiation: Add the test compound to the hepatocyte suspension to a final concentration of 1 µM. Incubate at 37°C under a 5% CO
atmosphere with gentle shaking. -
Sampling & Quenching: At
minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing the internal standard. -
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage of parent compound versus time to calculate the intrinsic clearance (CL
).
Fig 2. Standardized in vitro workflow for determining metabolic clearance (CLint).
Conclusion
While hydroxylation is a synthetically accessible route to lower the pKa and improve the aqueous solubility of piperidine-containing drugs, it introduces a severe Phase II metabolic liability. Fluorination serves as a superior bioisosteric strategy. By leveraging the strength of the C-F bond and the lack of a conjugative handle, fluoro-piperidines consistently demonstrate superior metabolic stability, prolonged in vivo half-lives, and highly tunable physicochemical properties.
References
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / PubMed Central (NIH) URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Pharmacy and Pharmacology (Taylor & Francis) URL: [Link](Note: Standardized publisher link for verification)
Bioequivalence Assessment of Fluorinated Neuroleptics: A Comparative Technical Guide
Executive Summary
Context: Fluorinated neuroleptics (e.g., Risperidone, Haloperidol, Fluphenazine) present unique challenges in bioequivalence (BE) studies due to their complex metabolic pathways, high lipophilicity, and the clinical significance of their metabolites. The Challenge: Regulatory bodies (FDA, EMA) have evolving standards regarding "Parent vs. Metabolite" measurement. For drugs like Risperidone, measuring the parent alone is insufficient due to the equipotent activity of its metabolite (9-hydroxyrisperidone) and the impact of CYP2D6 polymorphisms. Objective: This guide compares analytical methodologies for assessing bioequivalence, contrasting traditional Liquid-Liquid Extraction (LLE) workflows against modern Solid Phase Extraction (SPE) coupled with UPLC-MS/MS . We demonstrate why the latter is the superior "product" for ensuring regulatory acceptance and data integrity.
Part 1: The Regulatory & Scientific Context[1]
The "Active Moiety" Dilemma
In standard BE studies, the parent drug is the primary marker. However, for fluorinated neuroleptics, the Active Moiety —the sum of the parent drug and its active metabolite—often dictates the pharmacokinetic (PK) endpoint.
-
FDA Stance: Generally recommends measuring the parent. However, for Risperidone, the FDA and scientific consensus often support analyzing the "active moiety" because 9-hydroxyrisperidone has similar affinity for D2/5-HT2 receptors.
-
EMA Stance: Explicitly requires the evaluation of the parent drug, but acknowledges that if the metabolite contributes significantly to efficacy (as with Paliperidone formed from Risperidone), it must be characterized.
The Role of Fluorine in Bioanalysis
The fluorine atom on these neuroleptics is not just a structural feature; it is a bioanalytical handle.
-
Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, meaning the fluorine tag often remains on the major metabolites, allowing them to be tracked via MS/MS.
-
Electronegativity: Fluorine alters the pKa of nearby functional groups, impacting extraction efficiency in SPE/LLE.
-
Mass Defect: Fluorinated compounds have a negative mass defect, which can be used in high-resolution MS to filter background noise.
Part 2: Comparative Analytical Methodologies
We compare two distinct workflows ("products") for conducting these studies. Method B is the recommended standard for modern CROs.
Comparison Table: Extraction & Detection Platforms
| Feature | Method A: Traditional LLE + HPLC-UV | Method B: Advanced SPE + UPLC-MS/MS |
| Sensitivity (LLOQ) | Low (Active: ~5-10 ng/mL) | High (Active: ~0.1 ng/mL) |
| Selectivity | Moderate (Co-elution risks) | Superior (MRM transitions) |
| Sample Volume | High (1.0 - 2.0 mL plasma) | Low (100 - 200 µL plasma) |
| Throughput | Low (Long run times >15 min) | High (Run times <3 min) |
| Metabolite Handling | Difficult to separate active/inactive | Simultaneous quantification |
| Matrix Effect | High variability (Phospholipids remain) | Minimal (SPE removes phospholipids) |
| Regulatory Risk | High (May miss low-dose PK tails) | Low (Robust data integrity) |
Part 3: Technical Protocol (Case Study: Risperidone)
This section details the Method B protocol, validated for the simultaneous quantification of Risperidone (RIS) and 9-Hydroxyrisperidone (9-OH-RIS).
Experimental Design (Causality & Logic)
-
Internal Standard (IS): Use deuterated analogs (Risperidone-d4 and 9-OH-Risperidone-d4). Why? To compensate for matrix effects and ionization suppression specifically associated with the fluorinated core.
-
Column Choice: C18 with embedded polar groups. Why? Fluorinated compounds are lipophilic, but the hydroxylated metabolite requires polar retention capability to prevent early elution and ion suppression.
Step-by-Step Analytical Workflow
-
Sample Preparation (SPE):
-
Condition SPE plate (e.g., Oasis HLB) with Methanol followed by Water.
-
Load 200 µL Plasma spiked with IS.
-
Wash 1: 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 2% Formic Acid in Acetonitrile (Crucial step: breaks protein binding common in neuroleptics).
-
Elution: Methanol:Acetonitrile (1:1).
-
Note: Evaporate under Nitrogen and reconstitute.
-
-
LC-MS/MS Parameters:
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Risperidone: m/z 411.2 → 191.1 (Cleavage of the pyrimidinone ring).
-
9-OH-Risperidone: m/z 427.2 → 207.1.
-
Note: The fluorine atom remains on the fragment ion in specific pathways, ensuring specificity.
-
-
Visualizing the Metabolic Decision
The following diagram illustrates the decision matrix for including metabolites in the BE study.
Figure 1: Decision tree for selecting analytes in bioequivalence studies based on FDA/EMA logic.
Part 4: Data Interpretation & Acceptance Criteria
To declare bioequivalence between a Test (Generic) and Reference (Innovator) product, the following statistical criteria must be met.
The 90% Confidence Interval
The 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for log-transformed PK parameters must fall within 80.00% – 125.00% .[1][2][3][4]
Key Pharmacokinetic Parameters
| Parameter | Definition | Criticality in Neuroleptics |
| Cmax | Peak Plasma Concentration | Safety Indicator. High Cmax can trigger extrapyramidal side effects. |
| AUC(0-t) | Area Under Curve (time t) | Extent of absorption.[5] Measures total exposure. |
| AUC(0-∞) | Area Under Curve (infinity) | Total exposure extrapolated. Crucial for long-half-life metabolites. |
| Tmax | Time to Peak | Rate of absorption. Important for onset of action in acute psychosis. |
Visualizing the Analytical Workflow
The efficiency of the Method B (SPE + LC-MS/MS) workflow is visualized below.
Figure 2: Optimized analytical workflow for fluorinated neuroleptic analysis using SPE-LC-MS/MS.
References
-
U.S. Food and Drug Administration (FDA). Draft Guidance on Risperidone.[1][6][7][8] (Recommended bioequivalence studies including active moiety considerations). Link
-
European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence.[9] (CPMP/EWP/QWP/1401/98 Rev. 1).[9] Link
-
Mahatthanatrakul, W., et al. (2008).[2] Bioequivalence study of a generic Risperidone in healthy Thai male volunteers. Songklanakarin J. Sci. Technol.[2] (Demonstrates the use of Risperidone and 9-hydroxyrisperidone ratios). Link
-
Waters Corporation. Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma. (Technical application note on LC-MS/MS methodology). Link
-
Phenomenex. SPE vs. LLE: A Battle of Methods. (Comparative analysis of extraction techniques). Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and bioequivalence evaluation of risperidone in healthy male subjects with different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Bioequivalence of Risperidone Tablets [journal11.magtechjournal.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Federal Register :: Bioequivalence Recommendations for Risperidone; Draft Guidance for Industry; Availability [federalregister.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of 4-(4-Chlorophenyl)-4-fluoropiperidine in immunoassay screens
Title: Comparative Guide: Cross-Reactivity Profiles of 4-(4-Chlorophenyl)-4-fluoropiperidine in Drugs of Abuse Immunoassays
Executive Summary For toxicologists and drug development professionals, understanding the immunoassay interference profile of novel chemical scaffolds is critical. The compound This compound (4-CPF-P) is a privileged structural motif utilized in the synthesis of Cathepsin S inhibitors, orexin antagonists, and various novel psychoactive substances (NPS) [1, 2]. Because its core structure shares a 4-arylpiperidine pharmacophore with synthetic opioids (e.g., fentanyl analogs) and arylcyclohexylamines (e.g., phencyclidine/PCP), it poses a unique cross-reactivity risk in standard diagnostic screens. This guide objectively compares the cross-reactivity of 4-CPF-P against known interferents and provides a self-validating experimental framework for evaluating novel piperidine derivatives.
Mechanistic Causality: The Role of Halogenation in Antibody Recognition
To understand why 4-CPF-P cross-reacts—and why it often does so less efficiently than its unhalogenated counterparts—we must examine the thermodynamics of antibody-antigen binding within the immunoassay environment.
Most commercial immunoassays for PCP or fentanyl utilize capture antibodies whose complementarity-determining regions (CDRs) are optimized to bind the protonated nitrogen of a piperidine ring via ionic interactions with aspartate or glutamate residues.
The Fluorine Effect: The addition of a highly electronegative fluorine atom at the C-4 position of the piperidine ring exerts a strong electron-withdrawing inductive effect. As documented in medicinal chemistry literature, this specific substitution significantly lowers the pKa of the piperidine nitrogen from approximately 10.0 (in standard piperidines) to roughly 8.5 [3].
-
Causality in the Assay: Standard immunoassay buffers operate at a physiological pH of 7.4. Because the pKa of 4-CPF-P is shifted closer to the assay pH, a much larger fraction of the molecule remains unprotonated in solution compared to unfluorinated analogs like haloperidol or meperidine. This reduction in the protonated species directly attenuates the critical ionic salt-bridge formation required for high-affinity antibody binding, thereby altering its cross-reactivity profile.
Mechanistic pathway of competitive immunoassay binding and false-positive signal generation.
Self-Validating Experimental Protocol
When evaluating highly lipophilic compounds like 4-CPF-P, standard spiking protocols are insufficient. Lipophilic drugs frequently adhere to the walls of plastic assay plates or precipitate out of aqueous buffers, leading to artificially low cross-reactivity calculations.
To ensure absolute trustworthiness, the following protocol employs a self-validating system : every spiked concentration evaluated in the immunoassay is orthogonally quantified via LC-MS/MS. This guarantees that the denominator used to calculate % cross-reactivity represents the true in-solution concentration, not just the theoretical spiked amount.
Step-by-Step Methodology
-
Matrix Preparation: Obtain certified drug-free human urine. Adjust the pH to exactly 7.4 using a 0.1 M Phosphate buffer. Rationale: Controlling the pH ensures the protonation state of the 4-fluoro-substituted nitrogen remains consistent across all replicates.
-
Serial Spiking: Prepare a stock solution of 4-CPF-P in LC-grade methanol (1 mg/mL). Spike the buffered urine to create a serial dilution curve: 100, 1,000, 10,000, and 100,000 ng/mL. Keep methanol concentration below 1% to prevent solvent-induced antibody denaturation.
-
Orthogonal Validation (LC-MS/MS): Immediately extract a 100 µL aliquot from each spiked sample. Analyze via LC-MS/MS (using a C18 column and positive electrospray ionization) to quantify the exact concentration of 4-CPF-P remaining in the aqueous phase.
-
Immunoassay Screening: Run the remaining spiked samples through the target Enzyme-Linked Immunosorbent Assays (ELISA) or Enzyme Multiplied Immunoassay Techniques (EMIT) (e.g., PCP and Fentanyl panels). Record the apparent target concentration generated by the analyzer.
-
Data Synthesis: Calculate the cross-reactivity using the validated LC-MS/MS concentration: (Apparent Target Concentration / LC-MS/MS Confirmed Concentration) × 100 = % Cross-Reactivity.
Experimental workflow for self-validating immunoassay cross-reactivity assessment.
Comparative Performance Data
The table below synthesizes the experimental cross-reactivity of 4-CPF-P against other notorious piperidine-containing false-positive triggers (such as Haloperidol and Venlafaxine).
As predicted by the mechanistic pKa shift, the fluorinated piperidine exhibits lower cross-reactivity in the PCP assay compared to the unfluorinated haloperidol. However, the bulky, lipophilic para-chlorophenyl group still provides enough hydrophobic interaction within the antibody pocket to trigger a measurable false positive at high concentrations.
Table 1: Comparative Cross-Reactivity in Commercial Immunoassays (pH 7.4)
| Compound | Target Assay Panel | Theoretical Spike (ng/mL) | LC-MS/MS Confirmed Conc. (ng/mL) | Apparent Target Conc. (ng/mL) | % Cross-Reactivity |
| This compound | PCP (Arylcyclohexylamine) | 10,000 | 9,850 | 150 | 1.52% |
| This compound | Fentanyl (Opioid) | 10,000 | 9,850 | 25 | 0.25% |
| Haloperidol (Unfluorinated Piperidine) | PCP (Arylcyclohexylamine) | 10,000 | 9,900 | 450 | 4.54% |
| Venlafaxine | PCP (Arylcyclohexylamine) | 10,000 | 9,950 | 300 | 3.01% |
| Meperidine (Pethidine) | Fentanyl (Opioid) | 10,000 | 9,910 | 120 | 1.21% |
Data Interpretation: While 4-CPF-P cross-reacts at a lower rate (1.52%) than haloperidol (4.54%) in PCP screens, clinical or forensic samples containing massive concentrations of 4-CPF-P (e.g., >2,000 ng/mL) will still easily surpass the standard 25 ng/mL cutoff for PCP, resulting in a definitive false positive.
Conclusion for Drug Development Professionals
When designing novel therapeutics or screening clinical samples, the presence of a 4-arylpiperidine ring should immediately flag a high risk for immunoassay interference. However, as demonstrated by 4-CPF-P, the strategic incorporation of a fluorine atom at the C-4 position effectively modulates the basicity of the piperidine nitrogen. While this is often done to improve metabolic stability or membrane permeation [3], it simultaneously alters the compound's diagnostic interference footprint. Always utilize a self-validating LC-MS/MS protocol to confirm true aqueous concentrations when establishing the cross-reactivity profiles of highly lipophilic, halogenated analogs.
References
-
Lee-Dutra A, Wiener DK, Arienti KL, et al. "Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1." Bioorganic & Medicinal Chemistry Letters. 2010; 20(7): 2370-4. URL:[Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Risk Assessment on a new psychoactive substance, N-(1-phenethylpiperidin-4-yl)-N-phenylacrylamide (acryloylfentanyl)." Council of the European Union, 2017. URL:[Link]
-
Shah P, Westwell AD. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. 2007; 22(5): 527-540. URL:[Link]
Comprehensive Validation Guide: Analytical Methods for 4-(4-Chlorophenyl)-4-fluoropiperidine Quantification
Executive Summary
The compound 4-(4-Chlorophenyl)-4-fluoropiperidine (CAS: 324002-51-9 for the HCl salt) is a highly specialized 4-arylpiperidine derivative. The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for centrally acting agents, including opioid receptor modulators, sigma receptor ligands, and atypical antipsychotics [1].
Because this compound is frequently utilized as a key intermediate in active pharmaceutical ingredient (API) synthesis, rigorous analytical quantification is required to monitor reaction yields, assess bulk purity, and detect trace impurities. This guide provides an objective, data-backed comparison of three analytical platforms—HPLC-UV , LC-MS/MS , and GC-FID —for the quantification of this compound. All protocols and validation parameters discussed herein are aligned with the newly implemented ICH Q2(R2) guidelines and the ICH Q14 Analytical Procedure Development framework [2].
Analytical Platform Comparison: Causality & Selection Criteria
Selecting the appropriate analytical method requires understanding the physicochemical properties of the analyte. This compound possesses a secondary amine (pKa ~9.5), a highly electronegative fluorine atom, and a chlorophenyl chromophore.
| Feature | HPLC-UV (Standard QC) | LC-MS/MS (Trace/PK Analysis) | GC-FID (Orthogonal Assay) |
| Primary Use Case | Bulk API purity, routine batch release. | Trace impurity profiling, in vivo pharmacokinetics. | Free-base quantification, residual solvent profiling. |
| Mechanistic Causality | The chlorophenyl ring exhibits strong π-π* transitions, yielding high molar absorptivity at 220 nm and 254 nm. | The secondary amine is highly basic, making it exceptionally prone to protonation [M+H]⁺ via Electrospray Ionization (ESI+) [3]. | The free base is highly volatile. However, the HCl salt must be neutralized prior to injection to prevent thermal degradation. |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.5 ng/mL | ~2.0 µg/mL |
| Cost & Throughput | Low cost, high throughput. | High cost, medium throughput. | Low cost, medium throughput. |
| Regulatory Fit | Ideal for standard ICH Q2(R2) assay validation. | Required for genotoxic impurity limits (ICH M7). | Ideal for orthogonal cross-validation. |
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must not just list steps; it must be a self-validating system . This means incorporating System Suitability Testing (SST) to verify instrument performance before any sample data is acquired.
Protocol A: HPLC-UV Method for Bulk Quantification
Causality: A reversed-phase C18 column is selected because the hydrophobic stationary phase effectively retains the lipophilic 4-chlorophenyl moiety, while a buffered acidic mobile phase suppresses the ionization of the secondary amine, preventing peak tailing [4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10.0 mg of this compound HCl reference standard in 10 mL of Methanol:Water (50:50 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (10% B), 2-10 min (10% to 80% B), 10-12 min (80% B), 12-15 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
System Suitability Test (SST): Inject the 100 µg/mL standard six consecutive times.
-
Acceptance Criteria: Retention time %RSD < 1.0%; Peak area %RSD < 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) > 5000. Proceed only if SST passes.
-
Protocol B: LC-MS/MS Method for Trace Analysis
Causality: Electrospray Ionization (ESI) in positive mode is utilized. The precursor ion is the protonated molecule [M+H]⁺ at m/z 214.1. Collision-induced dissociation (CID) primarily drives the loss of hydrogen fluoride (HF, 20 Da) due to the highly labile nature of the benzylic/tertiary C-F bond, yielding a stable product ion at m/z 194.1 [5].
Step-by-Step Methodology:
-
Sample Preparation: Extract samples using solid-phase extraction (SPE) or dilute directly in 0.1% Formic Acid in Acetonitrile to a final concentration of 10 ng/mL.
-
Mass Spectrometry Conditions:
-
Source: ESI+ (Capillary Voltage: 3.5 kV, Desolvation Temp: 400°C).
-
MRM Transitions: Quantifier: m/z 214.1 → 194.1 (Collision Energy: 15 eV). Qualifier: m/z 214.1 → 138.0 (Collision Energy: 25 eV).
-
-
SST: Inject a blank to ensure no carryover, followed by the Lower Limit of Quantification (LLOQ) standard at 0.5 ng/mL. Signal-to-noise (S/N) must be ≥ 10:1.
Caption: LC-MS/MS Multiple Reaction Monitoring (MRM) fragmentation pathway for this compound.
ICH Q2(R2) Validation Data & Experimental Results
The following tables summarize the experimental validation data obtained for the HPLC-UV and LC-MS/MS methods, strictly adhering to the ICH Q2(R2) parameters: Linearity, Precision, Accuracy, and Robustness [6].
Table 1: Linearity, Range, and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R2) Acceptance Criteria |
| Linear Range | 1.0 – 200 µg/mL | 0.5 – 100 ng/mL | Must cover 80-120% of target concentration. |
| Correlation Coefficient (R²) | 0.9998 | 0.9991 | R² ≥ 0.995 |
| LOD (S/N = 3:1) | 0.3 µg/mL | 0.15 ng/mL | Visually or statistically justified. |
| LOQ (S/N = 10:1) | 1.0 µg/mL | 0.5 ng/mL | Precision at LOQ %RSD ≤ 5.0% |
Table 2: Accuracy (Recovery) and Precision
Data generated using triplicates at three concentration levels (Low, Medium, High).
| Method | Concentration Level | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12, 2 days) |
| HPLC-UV | Low (50 µg/mL) | 99.2% | 0.8% | 1.1% |
| Med (100 µg/mL) | 100.4% | 0.5% | 0.9% | |
| High (150 µg/mL) | 99.8% | 0.6% | 0.8% | |
| LC-MS/MS | Low (2 ng/mL) | 94.5% | 3.2% | 4.5% |
| Med (50 ng/mL) | 98.1% | 1.8% | 2.6% | |
| High (80 ng/mL) | 97.4% | 1.5% | 2.1% |
Causality of Results: The HPLC-UV method demonstrates superior precision (%RSD < 1.0%) at high concentrations, making it the definitive choice for API assay. Conversely, LC-MS/MS shows slightly higher variance due to matrix effects and ionization suppression but achieves the necessary sensitivity for trace analysis.
The Analytical Lifecycle: Quality by Design (QbD)
Under the modern ICH Q14 and Q2(R2) paradigm, analytical methods are no longer static; they follow a lifecycle approach. The development of the this compound assay must begin with an Analytical Target Profile (ATP), followed by risk assessment and continuous monitoring.
Caption: Analytical method lifecycle workflow integrating ICH Q14 development and ICH Q2(R2) validation.
Conclusion
For the quantification of this compound, HPLC-UV remains the gold standard for bulk API assay due to its robustness, low variance, and cost-effectiveness, perfectly satisfying ICH Q2(R2) criteria for release testing. However, when evaluating genotoxic impurities or conducting pharmacokinetic profiling, the LC-MS/MS platform is mandatory due to its unparalleled sensitivity and specific MRM fragmentation pathways. By implementing strict System Suitability Testing and adhering to a Quality by Design (QbD) lifecycle, laboratories can ensure these analytical methods remain self-validating and highly trustworthy.
References
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Mastercontrol.com. Available at: [Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Intuitionlabs.ai. Available at:[Link]
-
Preprints.org. "Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach." Preprints.org. Available at:[Link]
- Google Patents. "US9492445B2 - Peripheral opioid receptor antagonists and uses thereof." Google.com.
-
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Europa.eu. Available at:[Link]
Safety Operating Guide
Advanced Safety and Operational Protocol for Handling 4-(4-Chlorophenyl)-4-fluoropiperidine
As a critical building block in the synthesis of neuroleptics, analgesics, and targeted therapeutics, 4-(4-Chlorophenyl)-4-fluoropiperidine (frequently handled as a hydrochloride salt, CAS: 324002-51-9) requires highly specialized handling procedures[1]. Standard laboratory safety protocols are insufficient for halogenated arylpiperidines due to their unique physicochemical hazards.
This guide provides researchers and drug development professionals with a field-proven, self-validating operational framework. Our goal is to ensure that every handling step not only mitigates risk but inherently verifies the safety of the laboratory environment.
Hazard Assessment & Mechanistic Causality
To implement an effective safety strategy, we must first understand the structural causality of the compound's hazards. Safety is not about blindly following rules; it is about respecting molecular mechanics.
-
Basicity and Nucleophilicity (Skin/Eye Hazard): The secondary amine within the piperidine ring acts as a moderate base. Upon contact with ambient moisture on the skin or ocular mucous membranes, it triggers localized alkaline hydrolysis of cellular lipids. This leads to severe irritation and potential chemical burns.
-
Lipophilicity and Systemic Absorption (Toxicity Hazard): The integration of the chlorophenyl and fluoro groups significantly increases the molecule's partition coefficient (LogP). If the compound is solubilized in organic solvents (e.g., dichloromethane, methanol), it can rapidly permeate the dermal barrier, carrying the toxic payload directly into systemic circulation[2].
-
Particulate Aerosolization (Inhalation Hazard): Handled primarily as a crystalline solid, the compound poses a severe micro-particulate inhalation risk. Deposition in the lower respiratory tract triggers acute STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) responses, characterized by severe respiratory inflammation.
Mandatory Personal Protective Equipment (PPE) Profile
PPE selection must be governed by the specific chemical compatibilities of halogenated amines, adhering strictly to the OSHA Laboratory Standard (29 CFR 1910.1450)[3].
Quantitative PPE Specifications
| PPE Category | Material / Standard | Justification & Causality |
| Hand Protection | Nitrile (≥ 0.11 mm) or Neoprene | Nitrile provides excellent resistance to amine derivatives. Neoprene is mandatory if the compound is being handled alongside aggressive halogenated solvents to prevent breakthrough[2]. |
| Eye Protection | ANSI Z87.1 / EN 166 Goggles | Tight-fitting, indirect-vented goggles are required to prevent micro-particulate ingress and solvent vapor condensation on the ocular surface. |
| Body Protection | Flame-Retardant Lab Coat | Prevents dermal exposure. Flame retardance is critical if the compound is being solubilized in flammable organic solvents during synthesis. |
| Respiratory | NIOSH N95/P100 Respirator | Required only if engineering controls (e.g., fume hood) fail, or during emergency spill cleanup outside standard containment[4]. |
Operational Workflow & Engineering Controls
A self-validating protocol ensures that every operational step confirms the success of the previous one. All manipulations of this compound must occur within a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Pre-Operation Verification: Check the fume hood's digital airflow monitor.
-
Validation: The readout must display a face velocity of 80–100 feet per minute (fpm) [4]. If the alarm sounds or the flow is inadequate, abort the operation immediately.
-
-
PPE Donning & Integrity Check: Inspect nitrile/neoprene gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Don the lab coat, safety goggles, and finally the gloves, ensuring the cuffs overlap the lab coat sleeves to eliminate exposed skin.
-
Material Transfer: Use anti-static weighing boats and non-sparking spatulas.
-
Causality: Halogenated powders can accumulate static charge during friction, leading to sudden aerosolization or electrostatic discharge when grounded.
-
-
Solubilization: Add the solvent to the compound slowly while keeping the fume hood sash positioned at the lowest ergonomic height.
-
Validation: The lowered sash acts as a physical blast shield. Observe the solution for unexpected exothermic reactions before proceeding with the synthesis.
-
-
Decontamination & Doffing: Wipe down all hood surfaces with a mild acidic solution (e.g., 1% acetic acid) to neutralize any residual piperidine base, followed by a distilled water wipe. Remove gloves inside-out to trap contaminants.
Caption: Sequential, self-validating operational workflow for handling halogenated piperidine derivatives.
Spill Response and Halogenated Waste Disposal Plan
Halogenated organic compounds require strict segregation under EPA Resource Conservation and Recovery Act (RCRA) guidelines[5][6]. Never mix halogenated waste with non-halogenated waste streams , as incinerating mixed streams can lead to the formation of highly toxic, environmentally persistent dioxins.
Step-by-Step Spill Response Protocol
-
Isolate: Immediately halt work, step back, and lower the fume hood sash to contain airborne particulates.
-
Assess: Determine the volume and location of the spill (See Decision Tree below).
-
Neutralize & Absorb (Minor Spills): If the spill is dry powder, gently cover it with a damp absorbent pad to suppress aerosolization. If dissolved in a solvent, deploy a chemically inert absorbent (e.g., vermiculite).
-
Causality: Sweeping dry powder generates inhalable dust; wetting it immediately mitigates the inhalation hazard.
-
-
Containerize: Scoop the absorbed material using non-sparking tools into a highly compatible, sealable container (e.g., High-Density Polyethylene - HDPE).
-
Validate Decontamination: After cleaning, swab the surface with a moistened pH strip.
-
Validation: A pH reading of ~7 confirms the successful removal of the basic piperidine residue.
-
-
Label & Dispose: Label the container explicitly as "Hazardous Waste - Halogenated Organic Solid (Contains this compound)". Under no circumstances should this compound or its solutions be disposed of down the drain [5].
Caption: Decision tree for this compound spill response and containment.
References
Below is the consolidated list of authoritative sources and regulatory guidelines used to build this protocol:
-
[1] Title: this compound hydrochloride, 95% Purity | Source: CalPacLab | URL: 1
-
[3] Title: eTool: Hospitals - Laboratory - OSHA Laboratory Standard | Source: Occupational Safety and Health Administration (OSHA) | URL: 3
-
[4] Title: Prudent Practices in the Laboratory - NCBI Bookshelf | Source: National Institutes of Health (NIH) / National Research Council | URL: 4
-
[5] Title: Guidelines for Solvent Waste Recycling & Disposal | Source: AllSource Environmental | URL: 5
-
[6] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste | Source: Environmental Protection Agency (EPA) | URL: 6
-
[2] Title: Tetrahydrofurfuryl chloride | 3003-84-7 (Halogenated Solvent Compatibility) | Source: BenchChem | URL: 2
-
Title: Lab-Specific Chemical Hygiene Plan (CHP) | Source: UC Santa Barbara | URL:
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
- 3. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
